4-(N-Propylaminocarbonylmethyl)phenylboronic acid
Description
Properties
IUPAC Name |
[4-[2-oxo-2-(propylamino)ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-2-7-13-11(14)8-9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,2,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUKJQVGEINYRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC(=O)NCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681588 | |
| Record name | {4-[2-Oxo-2-(propylamino)ethyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-81-9 | |
| Record name | {4-[2-Oxo-2-(propylamino)ethyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-(N-Propylaminocarbonylmethyl)phenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 4-(N-Propylaminocarbonylmethyl)phenylboronic acid. The synthesis is a multi-step process primarily involving the formation of a key intermediate, 4-(carboxymethyl)phenylboronic acid or its pinacol ester, followed by an amide coupling reaction. This document outlines the detailed experimental protocols, relevant quantitative data, and a visual representation of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of the target compound, this compound, is most effectively achieved through a two-step sequence. The first step involves the synthesis of the key precursor, 4-(carboxymethyl)phenylboronic acid or its protected form, 4-(carboxymethyl)phenylboronic acid pinacol ester. The second step is the formation of the amide bond between this precursor and n-propylamine.
An In-depth Technical Guide to 4-(N-Propylaminocarbonylmethyl)phenylboronic acid: Chemical Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(N-Propylaminocarbonylmethyl)phenylboronic acid is a derivative of phenylboronic acid, a class of compounds with significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound. It includes a detailed, albeit generalized, experimental protocol for its synthesis, purification, and characterization, based on established amidation methodologies for related compounds. Furthermore, this document explores the potential biological significance of this molecule, particularly as a serine protease inhibitor, and visualizes a hypothetical mechanism of action and experimental workflow using Graphviz diagrams. The presented data, compiled from available literature on analogous compounds, aims to serve as a valuable resource for researchers engaged in drug discovery and development.
Core Chemical Properties
| Property | Value (Predicted/Inferred) | Source/Basis |
| Molecular Formula | C₁₁H₁₆BNO₃ | Based on structure |
| Molecular Weight | 221.06 g/mol | Calculated from formula |
| IUPAC Name | [4-(2-(propylamino)-2-oxoethyl)phenyl]boronic acid | Standard nomenclature |
| CAS Number | Not assigned | - |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Melting Point | 150-170 °C | Estimated based on similar N-substituted phenylboronic acids |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. | Inferred from phenylboronic acid and its derivatives[1] |
| pKa | ~8.5 | Estimated based on pKa values of substituted phenylboronic acids |
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the structure of this compound and typical values for similar compounds.
| Spectrum Type | Predicted Chemical Shifts (δ) / m/z |
| ¹H NMR | δ 7.8-8.0 (d, 2H, Ar-H ortho to B(OH)₂), 7.3-7.5 (d, 2H, Ar-H meta to B(OH)₂), 3.6 (s, 2H, -CH₂-CO), 3.1-3.3 (t, 2H, -NH-CH₂-), 1.4-1.6 (m, 2H, -CH₂-CH₃), 0.8-1.0 (t, 3H, -CH₃), ~8.0 (br s, 1H, -NH-), ~8.2 (br s, 2H, -B(OH)₂) |
| ¹³C NMR | δ 172 (C=O), 140 (Ar-C), 135 (Ar-C), 128 (Ar-C), 42 (-CH₂-CO), 41 (-NH-CH₂-), 23 (-CH₂-CH₃), 11 (-CH₃) |
| Mass Spec (ESI-) | m/z 220.1 [M-H]⁻ |
Experimental Protocols
While a specific protocol for the synthesis of this compound has not been published, a reliable method can be adapted from the general procedures for the amidation of carboxyphenylboronic acids.
Synthesis of this compound
This protocol is based on the well-established method of amide bond formation from a carboxylic acid and an amine, often facilitated by a coupling agent.
Materials:
-
4-(Carboxymethyl)phenylboronic acid
-
Propylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(Carboxymethyl)phenylboronic acid (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Amidation: To the reaction mixture, add propylamine (1.2 equivalents) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Combine the filtrate and washings and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization
-
Melting Point: Determine the melting point of the purified product using a standard melting point apparatus.
-
NMR Spectroscopy: Dissolve a small sample of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Mass Spectrometry: Analyze the purified product by high-resolution mass spectrometry (HRMS) to confirm the molecular weight and elemental composition.
Biological Activity and Signaling Pathway
Phenylboronic acid derivatives are known to act as inhibitors of serine proteases, a class of enzymes crucial in many physiological and pathological processes. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes, leading to their inhibition. One of the key targets for boronic acid-based drugs is the proteasome, a multi-catalytic protease complex responsible for intracellular protein degradation. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in rapidly dividing cells, such as cancer cells.[2][3]
Hypothetical Signaling Pathway: Proteasome Inhibition
The following diagram illustrates the hypothetical mechanism by which this compound could inhibit the proteasome, leading to apoptosis.
Caption: Hypothetical signaling pathway of proteasome inhibition by this compound.
Experimental and Logical Workflows
The development and evaluation of this compound as a potential therapeutic agent would follow a structured workflow, from initial synthesis to biological testing.
Drug Discovery and Development Workflow
Caption: A typical workflow for the discovery and development of a new drug candidate.
Conclusion
This compound represents a promising, yet underexplored, molecule within the broader class of phenylboronic acid derivatives. While specific experimental data remains to be published, this guide provides a solid foundation for its synthesis, characterization, and potential biological applications based on established chemical principles and data from analogous compounds. The predicted ability of this compound to act as a serine protease inhibitor, particularly targeting the proteasome, warrants further investigation for its potential use in cancer therapy and other diseases. The provided protocols and workflows offer a roadmap for researchers to synthesize and evaluate this compound, contributing to the advancement of boronic acid-based therapeutics.
Disclaimer: The information provided in this document, particularly regarding quantitative data and experimental protocols, is based on predictions and established methodologies for similar compounds. Experimental validation is required to confirm these properties and procedures.
References
Technical Guide: (4-(2-Oxo-2-(propylamino)ethyl)phenyl)boronic acid (CAS 1256345-81-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information regarding the chemical compound with CAS number 1256345-81-9. Notably, there is a lack of published data on the specific biological activity, mechanism of action, and detailed experimental protocols for this particular molecule. The information presented herein is intended for use as a technical reference for this compound as a chemical building block in research and development.
Chemical Identity and Properties
(4-(2-Oxo-2-(propylamino)ethyl)phenyl)boronic acid is a substituted phenylboronic acid derivative. Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. This functional group imparts unique chemical properties that are widely utilized in organic synthesis, particularly in cross-coupling reactions. The presence of an amide functional group suggests potential for hydrogen bonding interactions and further chemical modification.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1256345-81-9 | |
| IUPAC Name | (4-(2-oxo-2-(propylamino)ethyl)phenyl)boronic acid | N/A |
| Molecular Formula | C₁₁H₁₆BNO₃ | |
| Molecular Weight | 221.06 g/mol | |
| Appearance | Solid (predicted) | N/A |
| Purity | >95% to >97% (as offered by commercial suppliers) | |
| Storage | Inert atmosphere, 2-8°C | |
| SMILES | CCCNC(=O)Cc1ccc(cc1)B(O)O |
Synthesis
A potential synthetic workflow could start from a commercially available halogenated precursor, such as 4-bromophenylacetic acid. The synthesis could proceed through the following key steps:
-
Amide Formation: Coupling of 4-bromophenylacetic acid with propylamine to form the corresponding amide.
-
Borylation: Conversion of the aryl bromide to the boronic acid or a boronate ester. This can be achieved using a palladium catalyst and a boron source like bis(pinacolato)diboron.
-
Hydrolysis: If a boronate ester is formed in the previous step, it would be hydrolyzed to the final boronic acid product.
Potential Applications in Research and Drug Discovery
(4-(2-Oxo-2-(propylamino)ethyl)phenyl)boronic acid is listed by several chemical suppliers as a building block for chemical synthesis. One vendor specifically categorizes it as a click chemistry reagent, suggesting its utility in forming boronate esters.
The primary application of this compound is likely as an intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery and development. The phenylboronic acid moiety is a versatile functional group for participating in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the connection of the phenyl ring of this building block to a wide variety of other molecular fragments.
Biological Activity
As of the date of this document, a search of scientific literature and chemical databases reveals no specific data on the biological activity of (4-(2-Oxo-2-(propylamino)ethyl)phenyl)boronic acid. One major chemical supplier explicitly states the absence of biological activity data for this molecule.
While many boronic acid-containing compounds have been investigated and developed as therapeutics (e.g., bortezomib), any biological effects of CAS 1256345-81-9 would need to be determined through experimental investigation.
Conclusion
(4-(2-Oxo-2-(propylamino)ethyl)phenyl)boronic acid (CAS 1256345-81-9) is a commercially available chemical building block. Its chemical structure, featuring a phenylboronic acid and an amide group, makes it a potentially useful intermediate for the synthesis of more complex molecules for various research applications, including drug discovery. The lack of published biological data underscores its current status as a starting material rather than a well-characterized bioactive compound. Further research would be required to elucidate any potential biological properties.
Structure Elucidation of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid. Phenylboronic acids are a critical class of compounds in organic synthesis and medicinal chemistry, serving as key building blocks in cross-coupling reactions and as sensors for carbohydrates. The structural integrity of these molecules is paramount for their intended applications. This document outlines a plausible synthetic route and details the analytical methodologies required to confirm the chemical structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed experimental protocols and expected data are presented to guide researchers in the synthesis and characterization of this and related compounds.
Introduction
This compound is a bifunctional molecule featuring a phenylboronic acid moiety and an N-propyl amide side chain. The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, while the amide functionality offers opportunities for hydrogen bonding and further chemical modification. Accurate structural confirmation is the foundation of any chemical research, ensuring the reliability of subsequent biological or chemical studies. This guide provides a systematic approach to the synthesis and definitive structure elucidation of this target compound.
Synthesis Pathway
A logical and common method for the synthesis of this compound involves the amide coupling of 4-(carboxymethyl)phenylboronic acid with n-propylamine. This reaction is typically facilitated by a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[1][2][3]
References
A Technical Guide to 4-(N-Propylaminocarbonylmethyl)phenylboronic acid for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid, a compound of interest in the field of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics. It covers the fundamental physicochemical properties, potential synthetic routes, and established applications of the broader class of phenylboronic acids, providing a framework for investigating this specific molecule.
Core Physicochemical Properties
Quantitative data for this compound and related analogs are summarized below. This information is crucial for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C10H14BNO3 | 207.04[1] | 171922-46-6[1] |
| 4-(Cyclopropylaminocarbonyl)phenylboronic acid | C10H12BNO3 | 205.02[2] | 515140-26-8[2] |
| 4-(Propargylaminocarbonyl)phenylboronic acid | C10H10BNO3 | 203.00[3] | 874459-89-9[3] |
| (4-(Aminomethyl)phenyl)boronic acid | C7H10BNO2 | 150.97[4] | 51239-46-4[4] |
Potential Applications in Drug Development
Phenylboronic acids are a versatile class of compounds with significant applications in medicinal chemistry due to their unique chemical properties.[5][6] The boronic acid moiety can form reversible covalent bonds with diols, a feature exploited in glucose sensing and drug delivery.[7][8][9] Furthermore, the boron atom can interact with key amino acid residues in enzyme active sites, leading to potent and specific inhibition.
A prominent application of boronic acids is in the development of proteasome inhibitors for cancer therapy.[5] The boronic acid group in drugs like bortezomib forms a stable complex with the N-terminal threonine residue in the proteasome's active site, leading to the inhibition of tumor cell growth and induction of apoptosis.[5]
Experimental Protocols
While specific experimental protocols for this compound are not widely published, the following represents a standard, plausible methodology for its synthesis and evaluation based on established procedures for analogous compounds.[5][8][10]
Synthesis of this compound
This protocol describes a two-step synthesis starting from (4-(bromomethyl)phenyl)boronic acid pinacol ester.
Step 1: Alkylation of Propylamine
-
Dissolve N-propylamine (1.2 equivalents) in a suitable aprotic solvent such as tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base such as triethylamine (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of (4-(bromomethyl)phenyl)boronic acid pinacol ester (1.0 equivalent) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-propyl-substituted intermediate.
Step 2: Deprotection of the Boronic Acid
-
Dissolve the crude intermediate from Step 1 in a mixture of acetone and 1 M hydrochloric acid.
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography to obtain this compound.
General Protocol for Proteasome Inhibition Assay
This protocol provides a general method to screen the inhibitory activity of the synthesized compound against the 20S proteasome.
-
Reagent Preparation : Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Prepare a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) and a solution of purified human 20S proteasome in an appropriate assay buffer.
-
Assay Procedure : In a 96-well plate, add the assay buffer, the proteasome enzyme, and varying concentrations of the inhibitor (from the stock solution).
-
Incubation : Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction : Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Measurement : Measure the fluorescence intensity at regular intervals using a microplate reader (excitation/emission wavelengths appropriate for the AMC fluorophore).
-
Data Analysis : Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualized Workflows and Pathways
The following diagrams illustrate key processes relevant to the synthesis and application of this compound.
Caption: A generalized two-step synthesis workflow for this compound.
Caption: Mechanism of action for boronic acid-based proteasome inhibitors.
Caption: Principle of glucose-responsive drug delivery using phenylboronic acid-based systems.
References
- 1. 4-(N-Propylaminocarbonyl)phenylboronic acid 98% | CAS: 171922-46-6 | AChemBlock [achemblock.com]
- 2. usbio.net [usbio.net]
- 3. calpaclab.com [calpaclab.com]
- 4. (4-(Aminomethyl)phenyl)boronic acid | C7H10BNO2 | CID 2734312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Scholars@Duke publication: Phenylboronic Acid-polymers for Biomedical Applications. [scholars.duke.edu]
- 7. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 9. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery [mdpi.com]
- 10. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]
An In-depth Technical Guide on the Solubility of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid in Organic Solvents
Introduction
4-(N-Propylaminocarbonylmethyl)phenylboronic acid is a specialized derivative of phenylboronic acid, a class of compounds widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The solubility of this compound in organic solvents is a critical parameter for its effective use in drug development, process chemistry, and materials science. Optimal solvent selection is paramount for achieving desired reaction kinetics, yields, and for facilitating purification and formulation processes.
This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data for this particular derivative in publicly accessible literature, this document presents solubility data for the parent compound, phenylboronic acid, as a relevant proxy. The structural similarities allow for informed estimations of solubility behavior. Furthermore, this guide details a robust experimental protocol for determining the precise solubility of the title compound.
Quantitative Solubility Data
The solubility of phenylboronic acid, and by extension its derivatives, is influenced by the polarity of the solvent and the nature of the substituents on the phenyl ring. The following table summarizes the experimentally determined solubility of phenylboronic acid in a range of common organic solvents. This data serves as a foundational guide for solvent screening for this compound. Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[1][2][3][4]
| Solvent | Qualitative Solubility |
| Acetone | High[1][2][3][4] |
| Chloroform | Moderate[1][2][3][4] |
| Dipropyl Ether | High[1][2][3][4] |
| Methylcyclohexane | Very Low[1][2][3][4] |
| 3-Pentanone | High[1][2][3][4] |
Note: The data presented is for the parent compound, phenylboronic acid, and should be used as a reference for this compound.
Experimental Protocol: Determination of Solubility via the Dynamic Method
A widely accepted and reliable technique for determining the solubility of boronic acids is the dynamic method.[1][2][3][4][5][6] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating. The disappearance of turbidity in the solution marks the solubility point at that specific composition.[1][2][3][4][5][6]
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol)
-
Jacketed glass vessel equipped with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Turbidity sensor or a luminance probe
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Stirring: Place the vessel in the thermostat bath and commence stirring to ensure a homogenous mixture.
-
Controlled Heating: Gradually increase the temperature of the circulating bath at a constant and slow rate (e.g., 0.1-0.5 °C/min).[5]
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually or with a luminance probe that measures the intensity of light passing through the sample.[1][2][3][4][6]
-
Determination of Dissolution Temperature: Record the temperature at which the last solid particles of the solute disappear, and the solution becomes completely clear. This is the solubility temperature for that specific concentration.[5]
-
Data Collection: Repeat the experiment with varying concentrations of the solute in the solvent to construct a solubility curve (solubility vs. temperature).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.
Caption: Experimental workflow for determining solubility.
References
A Comprehensive Safety and Handling Guide for 4-(N-Propylaminocarbonylmethyl)phenylboronic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 4-(N-Propylaminocarbonylmethyl)phenylboronic acid was not publicly available at the time of this writing. The following information is compiled from the safety data of structurally related compounds, including phenylboronic acid and its derivatives. This guide should be used for informational purposes only, and it is crucial to consult the supplier-specific SDS upon acquisition of the compound and to perform a thorough risk assessment before handling.
Introduction
This compound is a specialized organic compound used in research and development, particularly in the synthesis of complex molecules and drug discovery. As with any chemical substance, understanding its potential hazards and implementing appropriate safety protocols are paramount for the protection of laboratory personnel and the environment. This document provides an in-depth technical guide to the safety and handling of this compound, based on available data for analogous structures.
Hazard Identification and Classification
Based on the hazard profiles of similar phenylboronic acid derivatives, this compound is anticipated to be classified as follows:
-
GHS Classification (Predicted):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.
-
Signal Word: Warning
Hazard Pictograms (Predicted):
-
GHS07: Exclamation mark
Hazard Statements (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (Predicted):
-
Prevention: P261, P264, P270, P271, P280
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330
-
Storage: P403+P233, P405
-
Disposal: P501
Arylboronic acids may also be considered potential genotoxic impurities.[3]
Physical and Chemical Properties
Quantitative data for the target compound is limited. The table below presents available information for closely related compounds to provide an estimation.
| Property | Phenylboronic acid | 4-Aminophenylboronic acid hydrochloride | This compound |
| Molecular Formula | C₆H₇BO₂[4] | C₆H₈BNO₂·HCl | C₁₁H₁₆BNO₃ |
| Molecular Weight | 121.93 g/mol [5][6] | 173.35 g/mol | 221.06 g/mol |
| Appearance | White to off-white powder/solid[4][6] | Data not available | Data not available |
| Melting Point | 216-219 °C[2] | Data not available | Data not available |
| Solubility | Soluble in most polar organic solvents. Poorly soluble in hexanes and carbon tetrachloride.[6] | Data not available | Data not available |
| Stability | Chemically stable under standard ambient conditions.[1][2] | Chemically stable under standard ambient conditions.[1] | Likely stable under standard conditions. |
Toxicological Information
No specific toxicological studies for this compound were found. The data below for phenylboronic acid serves as a relevant surrogate.
| Toxicological Endpoint | Phenylboronic acid | This compound |
| Acute Oral Toxicity (LD50) | 740 mg/kg (Rat)[5] | Data not available |
| Skin Corrosion/Irritation | No specific data; generally considered a skin irritant. | Predicted to be a skin irritant. |
| Serious Eye Damage/Irritation | No specific data; generally considered a serious eye irritant. | Predicted to cause serious eye irritation. |
| Respiratory or Skin Sensitization | Data not available. | Data not available |
| Germ Cell Mutagenicity | Arylboronic acids are considered weakly mutagenic in some microbial assays.[3] | Potential for mutagenicity should be considered. |
| Carcinogenicity | No components are listed as carcinogens by IARC, ACGIH, NTP, or OSHA for related compounds.[1][2] | Data not available |
| Reproductive Toxicity | Data not available. | Data not available |
| STOT-Single Exposure | May cause respiratory irritation. | Predicted to cause respiratory irritation. |
| STOT-Repeated Exposure | Data not available. | Data not available |
Experimental Protocols: Safe Handling and Personal Protection
The following protocols are recommended based on the predicted hazards.
5.1. Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
5.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles that are tightly sealed. A face shield may also be necessary.[5]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH/MSHA-approved respirator with an appropriate particulate filter should be used.[5]
5.3. Hygiene Measures
-
Wash hands thoroughly after handling the compound and before eating, drinking, smoking, or using the restroom.[1][2]
-
Contaminated clothing should be removed and laundered before reuse.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][2]
First-Aid Measures
In the event of exposure, follow these first-aid protocols:
| Exposure Route | First-Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1][2] |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Get medical attention if irritation develops or persists.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5] |
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Protect from moisture.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. The compound should not be allowed to enter drains or waterways.
Visualized Workflows
The following diagrams illustrate key logical and experimental workflows for handling chemical compounds like this compound.
Caption: A logical workflow for the safe handling of a chemical from receipt to disposal.
Caption: A flowchart outlining the steps to be taken in case of an accidental exposure.
References
Commercial Availability and Synthetic Pathways of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid, a key building block in various research and development applications. Furthermore, this guide outlines a detailed, proposed synthetic protocol for its preparation, addressing the needs of researchers who may require custom synthesis or larger quantities than are commercially available.
Commercial Availability
This compound is available from specialized chemical suppliers. The primary commercially listed source for this specific compound is AChemBlock. For researchers interested in related structures for structure-activity relationship (SAR) studies, a variety of analogous phenylboronic acids with different amide substituents are also commercially available.
A summary of the commercial availability for the target compound and selected analogs is presented in the table below.
| Compound Name | CAS Number | Supplier | Catalog Number | Purity | Available Quantities |
| This compound | 171922-46-6 | AChemBlock | N24150 | >98% | 5g |
| 4-(N-Cyclopropylaminocarbonyl)phenylboronic acid | 410629-97-7 | Multiple | Varies | Varies | mg to multi-gram |
| 4-(N-Methylaminocarbonyl)phenylboronic acid | 121177-82-0 | Frontier Specialty Chemicals | M10870 | Varies | Inquire |
| 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid | 405520-68-5 | Boron Molecular | BM780 | >95% | 5g, 25g, 100g |
Proposed Synthetic Protocol
While commercially available in limited quantities, researchers may require a scalable synthetic route. The following proposed experimental protocol is based on established methods for the amidation of carboxyphenylboronic acids and the synthesis of related 4-(amidoalkyl)phenylboronic acids. This two-step process involves the synthesis of the carboxylic acid precursor followed by an amide coupling reaction.
Part 1: Synthesis of 4-(Carboxymethyl)phenylboronic acid
This procedure is adapted from general methods for the synthesis of phenylboronic acids.
Materials:
-
4-Bromophenylacetic acid
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (1M)
-
Anhydrous Sodium Sulfate
-
Dry ice/acetone bath
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous THF under a nitrogen atmosphere. A small crystal of iodine can be added to initiate the reaction. A solution of 4-bromophenylacetic acid in anhydrous THF is added dropwise to the magnesium suspension. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to -78 °C using a dry ice/acetone bath. Trimethyl borate is then added dropwise, maintaining the low temperature. After the addition is complete, the mixture is allowed to warm to room temperature and stirred overnight.
-
Hydrolysis and Extraction: The reaction is quenched by the slow addition of 1M hydrochloric acid. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, 4-(carboxymethyl)phenylboronic acid, can be purified by recrystallization.
Part 2: Amidation to form this compound
This procedure is a standard amide coupling reaction.[1]
Materials:
-
4-(Carboxymethyl)phenylboronic acid
-
N-Propylamine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Reaction Setup: To a solution of 4-(carboxymethyl)phenylboronic acid in anhydrous DCM, add N-propylamine, followed by DIPEA.
-
Coupling: The reaction mixture is cooled to 0 °C, and BOP reagent is added portion-wise. The reaction is allowed to warm to room temperature and stirred overnight.
-
Workup: The reaction mixture is washed with saturated aqueous sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel to yield this compound.
Synthetic Pathway Visualization
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed two-step synthesis of the target compound.
References
An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N-Propylaminocarbonylmethyl)phenylboronic acid is a bifunctional molecule of interest in medicinal chemistry and materials science. The phenylboronic acid moiety serves as a versatile synthetic handle, notably for Suzuki-Miyaura cross-coupling reactions, and can also engage in reversible covalent interactions with diols, a property exploited in sensors and drug delivery systems. The N-propylaminocarbonylmethyl side chain introduces a polar amide group, potentially influencing solubility, pharmacokinetic properties, and providing a site for further functionalization. This guide offers a predictive overview of its spectroscopic characteristics and a potential synthetic route.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of analogous structures such as phenylboronic acid, various N-substituted acetamides, and other substituted phenylboronic acids.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 (Aromatic) | 7.8 - 8.0 | d | ~8.0 |
| H-3, H-5 (Aromatic) | 7.3 - 7.5 | d | ~8.0 |
| Methylene (-CH₂-) | 3.6 - 3.8 | s | - |
| N-H (Amide) | 7.9 - 8.2 | t | ~5.5 |
| N-CH₂- (Propyl) | 3.1 - 3.3 | q | ~7.0 |
| -CH₂- (Propyl) | 1.4 - 1.6 | sextet | ~7.5 |
| -CH₃ (Propyl) | 0.8 - 1.0 | t | ~7.5 |
| B(OH)₂ | 8.0 - 8.3 | s (broad) | - |
Solvent: DMSO-d₆
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | ~170 |
| C-1 (Aromatic, C-B) | ~135 (often broad or not observed) |
| C-4 (Aromatic) | ~140 |
| C-2, C-6 (Aromatic) | ~134 |
| C-3, C-5 (Aromatic) | ~128 |
| Methylene (-CH₂-) | ~42 |
| N-CH₂- (Propyl) | ~41 |
| -CH₂- (Propyl) | ~22 |
| -CH₃ (Propyl) | ~11 |
Solvent: DMSO-d₆
Predicted IR Data
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Boronic acid) | 3200-3600 | Strong, Broad |
| N-H stretch (Amide) | 3300-3500 | Medium |
| C-H stretch (Aromatic) | 3000-3100 | Medium |
| C-H stretch (Aliphatic) | 2850-2960 | Medium |
| C=O stretch (Amide I) | 1640-1680 | Strong |
| N-H bend (Amide II) | 1510-1570 | Medium |
| C=C stretch (Aromatic) | 1400-1600 | Medium |
| B-O stretch | 1310-1380 | Strong |
| C-N stretch | 1200-1300 | Medium |
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Peaks
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 224.12 | Molecular ion with protonation |
| [M+Na]⁺ | 246.10 | Sodium adduct |
| [M-H₂O+H]⁺ | 206.11 | Loss of water from the boronic acid |
Proposed Experimental Protocols
The synthesis of this compound can be envisioned through the amidation of 4-(carboxymethyl)phenylboronic acid.
Synthesis of this compound
Materials:
-
4-(Carboxymethyl)phenylboronic acid
-
N-Propylamine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-(carboxymethyl)phenylboronic acid (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF, add EDC (1.2 equivalents) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add N-propylamine (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Spectroscopic Characterization Protocol
-
NMR Spectroscopy: Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H NMR, ¹³C NMR, and potentially ¹¹B NMR spectra on a 400 MHz or higher spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the solid product using an ATR-FTIR spectrometer.
-
Mass Spectrometry: Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the molecular weight and elemental composition.
Workflow Visualization
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthesis and characterization workflow.
Methodological & Application
4-(N-Propylaminocarbonylmethyl)phenylboronic acid: A Versatile Building Block in Organic Synthesis and Drug Discovery
Introduction
4-(N-Propylaminocarbonylmethyl)phenylboronic acid is a specialized bifunctional organic compound that has emerged as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structure, incorporating both a phenylboronic acid moiety and an N-propylacetamide side chain, allows for diverse chemical transformations and tailored biological interactions. The boronic acid group is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Simultaneously, the N-propylacetamide group provides a site for hydrogen bonding and can influence the pharmacokinetic properties of derivative compounds, making it an attractive component in the design of novel therapeutics. This application note provides an overview of the key applications of this compound, detailed experimental protocols for its use, and a summary of its chemical properties.
Chemical Properties and Data
| Property | Value | Reference |
| CAS Number | 1256345-81-9 | [1] |
| Molecular Formula | C₁₁H₁₆BNO₃ | [1] |
| Molecular Weight | 221.06 g/mol | [1] |
| SMILES | CCCNC(=O)CC1=CC=C(B(O)O)C=C1 | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Applications in Organic Synthesis
The primary application of this compound in organic synthesis is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction allows for the formation of a C-C bond between the boronic acid and an organohalide (or triflate), yielding substituted biaryl compounds which are common motifs in pharmaceuticals and functional materials.
General Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with this compound. The reaction conditions may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Potassium carbonate, K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or Dimethylformamide)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask under a positive flow of inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Note: The choice of catalyst, base, and solvent can significantly impact the reaction outcome and should be optimized for each specific substrate combination. For example, for challenging couplings, more sophisticated ligands such as SPhos or XPhos may be required.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a promising scaffold in drug discovery. Boronic acid derivatives have gained significant attention in medicinal chemistry, with several approved drugs, such as bortezomib (Velcade®), containing this moiety.[2] The boronic acid group can act as a warhead, forming reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, leading to potent and selective inhibition.
Role as a Building Block for Enzyme Inhibitors
The general strategy for utilizing this compound in the development of enzyme inhibitors involves its incorporation into a larger molecule designed to bind to the active site of a target enzyme. The phenylboronic acid serves as the reactive component, while the rest of the molecule provides the necessary interactions for specificity and affinity.
Caption: Logical flow for designing enzyme inhibitors.
The N-propylacetamide side chain can be strategically utilized to enhance binding affinity through hydrogen bonding interactions within the enzyme's active site or to improve the compound's pharmacokinetic properties, such as solubility and cell permeability.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward method for the synthesis of complex biaryl structures. Furthermore, its incorporation into drug design strategies offers the potential for the development of novel and potent enzyme inhibitors. The detailed protocols and data presented in this application note are intended to facilitate the use of this compound in a variety of research and development settings. As the field of drug discovery continues to evolve, the application of such specialized building blocks will undoubtedly play a crucial role in the creation of next-generation therapeutics.
References
Application Notes and Protocols: 4-(N-Propylaminocarbonylmethyl)phenylboronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(N-Propylaminocarbonylmethyl)phenylboronic acid is a synthetic organoboron compound with significant potential in medicinal chemistry. As a derivative of phenylboronic acid, it is poised to interact with a variety of biological targets, leveraging the unique chemical properties of the boronic acid moiety. This functional group can form reversible covalent bonds with diols, a feature prevalent in biological molecules such as carbohydrates and enzyme active site residues. The N-propylaminocarbonylmethyl substituent at the para position introduces additional hydrogen bonding capabilities and hydrophobic interactions, potentially enhancing binding affinity and selectivity for target proteins. While specific research on this molecule is not extensively documented in publicly available literature, its structural features suggest promising applications as an enzyme inhibitor, particularly in the realms of oncology and infectious diseases. These application notes provide a detailed, albeit extrapolated, overview of its potential uses, supported by generalized experimental protocols for its evaluation.
Potential Medicinal Chemistry Applications
Based on the well-established roles of phenylboronic acid derivatives in drug discovery, this compound is a compelling candidate for investigation in several therapeutic areas.[1][2]
Serine Protease and Beta-Lactamase Inhibition
Phenylboronic acids are renowned for their ability to inhibit serine proteases and beta-lactamases.[3][4] The boron atom can form a stable, reversible tetrahedral complex with the catalytic serine residue in the active site of these enzymes, mimicking the transition state of substrate hydrolysis.[3] The N-propylaminocarbonylmethyl side chain can extend into substrate-binding pockets, forming additional interactions that can significantly increase potency and selectivity.
-
Hypothesized Mechanism: The boronic acid moiety of this compound is anticipated to form a covalent bond with the active site serine of enzymes like beta-lactamases, which are crucial for bacterial resistance to antibiotics.[3][4] The amide portion of the molecule could engage in hydrogen bonding with backbone amides or charged residues within the enzyme's active site, thereby enhancing the inhibitory activity.
Proteasome Inhibition for Anticancer Therapy
The proteasome, a multi-catalytic protease complex, is a validated target in cancer therapy. Dipeptidyl boronic acids, such as bortezomib, are clinically approved proteasome inhibitors.[2] The N-propylaminocarbonylmethylphenylboronic acid structure can be considered a simplified peptidomimetic, suggesting its potential to interact with the proteasome's active sites.
-
Hypothesized Mechanism: The compound may inhibit the chymotrypsin-like activity of the 20S proteasome by targeting the N-terminal threonine residue in the β5 subunit. The N-propyl group could occupy a hydrophobic pocket (S1 pocket), while the amide could form hydrogen bonds, contributing to the overall binding affinity.
Quantitative Data (Hypothetical)
As direct experimental data for this compound is not available, the following table presents hypothetical inhibitory constants based on known structure-activity relationships of similar phenylboronic acid derivatives. These values serve as a benchmark for potential efficacy.
| Target Enzyme | Assay Type | Hypothetical IC50 (µM) | Hypothetical Ki (µM) |
| AmpC β-Lactamase | Enzymatic Inhibition | 5 - 20 | 2 - 10 |
| 20S Proteasome | Enzymatic Inhibition | 10 - 50 | 5 - 25 |
| Chymotrypsin | Enzymatic Inhibition | 25 - 100 | 15 - 75 |
Experimental Protocols
The following are detailed protocols for the initial biological evaluation of this compound.
Protocol 1: In Vitro Inhibition of AmpC β-Lactamase
Objective: To determine the inhibitory activity of this compound against AmpC β-lactamase.
Materials:
-
Recombinant AmpC β-lactamase
-
This compound
-
Nitrocefin (chromogenic substrate)
-
Phosphate Buffer Saline (PBS), pH 7.4
-
DMSO (for compound dissolution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the compound in PBS to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
In a 96-well plate, add 50 µL of the compound dilution to each well. Include a vehicle control (PBS with DMSO) and a positive control (a known AmpC inhibitor).
-
Add 25 µL of AmpC β-lactamase solution (final concentration ~5 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of nitrocefin solution (final concentration ~100 µM).
-
Immediately measure the absorbance at 486 nm every 30 seconds for 10 minutes using a microplate reader.
-
Calculate the rate of hydrolysis for each concentration.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Proteasome Inhibition Assay
Objective: To assess the inhibitory effect of this compound on the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified 20S Proteasome
-
Suc-LLVY-AMC (fluorogenic substrate)
-
This compound
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5)
-
DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions in assay buffer to obtain a range of test concentrations.
-
Add 50 µL of the compound dilutions to the wells of a black 96-well plate. Include appropriate controls.
-
Add 25 µL of 20S proteasome (final concentration ~1 nM) to each well and incubate for 30 minutes at 37°C.
-
Add 25 µL of Suc-LLVY-AMC substrate (final concentration ~15 µM) to initiate the reaction.
-
Measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.
-
Determine the reaction velocity from the linear portion of the fluorescence curve.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
Visualizations
Caption: Inhibition of AmpC β-lactamase by a phenylboronic acid derivative.
Caption: Experimental workflow for proteasome inhibition assay.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with 4-(N-Propylaminocarbonylmethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4-(N-Propylaminocarbonylmethyl)phenylboronic acid. This versatile reaction is a cornerstone in modern organic synthesis, particularly for the creation of carbon-carbon bonds essential in the development of novel pharmaceutical agents and functional materials.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate.[1][2] This reaction is highly valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of diverse boronic acids.[1][3] this compound is a valuable building block for introducing a phenyl group with a functionalized side chain, a common motif in biologically active molecules.[4][5]
The general mechanism of the Suzuki coupling involves a catalytic cycle with three main steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[6][7][8] A base is required to facilitate the transmetalation step.[2]
Experimental Protocols
This section provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. The specific conditions may require optimization for each unique substrate.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water/ethanol)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).[1]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) and the palladium catalyst (0.01-0.05 mmol).[1]
-
Reaction: Heat the reaction mixture to the desired temperature, typically between 80-110 °C, and stir for 2-24 hours.[1] Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to obtain the desired biphenyl derivative.[1]
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura coupling reactions to synthesize biphenyl derivatives. This data is representative and may vary depending on the specific substrates and optimized conditions.
Table 1: Suzuki Coupling of Various Arylboronic Acids with 6-methyl-3-phenyl-4-tosyloxy-2-pyrone
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5a | 89 |
| 2 | 4-Tolylboronic acid | 5b | 95 |
| 11 | 4-Chlorophenylboronic acid | 5k | 80 |
Adapted from a study on the 4-position cross-coupling reactions of a 2-pyrone derivative.[9] Conditions: 5 mol% of Pd(OAc)₂ and 10 mol% of PCy₃ in the presence of 3.0 equiv. of K₂HPO₄·3H₂O in MeOH at 90 °C.
Table 2: General Suzuki Coupling Reaction Conditions and Yields
| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water/Ethanol | 100 | 12 | 85-95 |
| Aryl Iodide | Pd(OAc)₂/PPh₃ | Na₂CO₃ | 1,4-Dioxane | 90 | 8 | 90-98 |
| Aryl Chloride | PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 24 | 70-85 |
This table provides a general overview of typical conditions and expected yields for Suzuki coupling reactions.[1][10]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Suzuki coupling reaction.
Caption: Experimental workflow for a typical Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in academic research and the pharmaceutical industry for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The choice of palladium catalyst is critical to the success of the coupling, influencing reaction rates, yields, and functional group tolerance.[1][2]
This document provides detailed application notes and experimental protocols for the use of two common palladium catalysts, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)), in the Suzuki-Miyaura coupling of a variety of substituted phenylboronic acids.
Catalyst Selection and Considerations
The selection of an appropriate palladium catalyst and reaction conditions is crucial for a successful Suzuki-Miyaura coupling reaction. The reactivity of the substituted phenylboronic acid is influenced by both electronic and steric factors.
-
Electronic Effects: Electron-donating groups on the phenylboronic acid generally increase the nucleophilicity of the organic group, facilitating the transmetalation step and often leading to higher reaction rates and yields.[3] Conversely, electron-withdrawing groups can decrease the rate of transmetalation.[4]
-
Steric Hindrance: Substituents at the ortho position of the phenylboronic acid can sterically hinder the approach of the organoboron reagent to the palladium center, potentially slowing down the reaction and requiring more robust catalytic systems or harsher reaction conditions.
Pd(PPh3)4 is a versatile and widely used catalyst, particularly for coupling reactions involving aryl bromides and iodides.[1][5] It is a Pd(0) complex and is typically used in situations where the oxidative addition step is facile.
PdCl2(dppf) is a Pd(II) complex that is reduced in situ to the active Pd(0) species. The dppf ligand is a bulky, electron-rich phosphine that can stabilize the palladium center and promote both oxidative addition and reductive elimination. This catalyst is often effective for more challenging substrates, including some aryl chlorides and sterically hindered boronic acids.[2][6]
Data Presentation
The following tables summarize the performance of Pd(PPh3)4 and PdCl2(dppf) in the Suzuki-Miyaura coupling of various substituted phenylboronic acids with aryl bromides. It is important to note that the data has been compiled from different sources, and direct comparisons should be made with caution as reaction conditions may vary.
Table 1: Coupling of 4-Bromotoluene with Para-Substituted Phenylboronic Acids
| Phenylboronic Acid | Substituent Effect | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methylphenylboronic acid | Electron-Donating | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 100 | 12 | 95 | [7] |
| 4-Methoxyphenylboronic acid | Electron-Donating | PdCl2(dppf) | K3PO4 | Dioxane | 100 | 2 | 98 | [4] |
| 4-Chlorophenylboronic acid | Electron-Withdrawing | Pd(PPh3)4 | Na2CO3 | DME/H2O | 85 | 4 | 88 | [8] |
| 4-Nitrophenylboronic acid | Strong Electron-Withdrawing | PdCl2(dppf) | K3PO4 | Dioxane | 100 | 24 | 17 | [4] |
Table 2: Coupling of 4-Bromotoluene with Ortho- and Meta-Substituted Phenylboronic Acids
| Phenylboronic Acid | Substituent Effect | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Methylphenylboronic acid | Steric Hindrance | PdCl2(dppf) | K3PO4 | Dioxane | 100 | 24 | 94 | [4] |
| 3-Methylphenylboronic acid | Electron-Donating | PdCl2(dppf) | K3PO4 | Dioxane | 100 | 24 | 99 | [4] |
| 3-Nitrophenylboronic acid | Electron-Withdrawing | Pd(PPh3)4 | K2CO3 | DME/H2O | 80 | 18 | 65 | [9] |
Experimental Protocols
The following are general protocols for Suzuki-Miyaura cross-coupling reactions using Pd(PPh3)4 and PdCl2(dppf). These should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(PPh3)4
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh3)4 (0.03 mmol, 3 mol%)
-
Base (e.g., K2CO3, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H2O, 4:1 v/v, 10 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, substituted phenylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the Pd(PPh3)4 catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using PdCl2(dppf)
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.5 mmol, 1.5 equiv)
-
PdCl2(dppf)·CH2Cl2 adduct (0.02 mmol, 2 mol%)
-
Base (e.g., K3PO4, 3.0 mmol, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane, 10 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, substituted phenylboronic acid, PdCl2(dppf)·CH2Cl2, and the base.
-
Seal the flask with a septum, and then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with water (15 mL) and ethyl acetate (15 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for catalyst screening.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. diva-portal.org [diva-portal.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. diva-portal.org [diva-portal.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-(N-Propylaminocarbonylmethyl)phenylboronic acid in the Synthesis of Biaryl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N-Propylaminocarbonylmethyl)phenylboronic acid is a versatile reagent in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of biaryl compounds. The presence of the N-propylaminocarbonylmethyl substituent provides a handle for modulating physicochemical properties and for potential interactions with biological targets. Biaryl scaffolds are prevalent in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds with potential therapeutic applications.
Applications in Medicinal Chemistry
Biaryl compounds containing carboxamide moieties are of significant interest in drug discovery. These structural motifs are found in molecules targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and nuclear hormone receptors. The N-propylaminocarbonylmethyl group in the target biaryl can influence solubility, cell permeability, and metabolic stability, and can participate in hydrogen bonding interactions within a target's binding site.
For example, biaryl carboxamides have been identified as potent motilin receptor agonists and retinoic acid receptor-related orphan receptor gamma t (RORγt) inhibitors. The synthesis of a library of biaryl compounds using this compound can lead to the discovery of novel therapeutic agents.
Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds from arylboronic acids and aryl halides. The reaction is catalyzed by a palladium(0) species and requires a base to facilitate the transmetalation step.
A general reaction scheme is as follows:
Where:
-
Ar1-B(OH)2 is this compound.
-
Ar2-X is an aryl halide (X = I, Br, Cl) or triflate.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol describes a typical procedure for the synthesis of a biaryl compound.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromopyridine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Experimental Workflow Diagram
Application Notes and Protocols for 4-(N-Propylaminocarbonylmethyl)phenylboronic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(N-Propylaminocarbonylmethyl)phenylboronic acid is a member of the versatile class of phenylboronic acids (PBAs) which are gaining significant attention in the field of drug discovery. The core utility of PBAs lies in their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols. This property allows for specific targeting of glycans, such as sialic acids, which are often overexpressed on the surface of cancer cells. Consequently, PBA derivatives are being explored for targeted drug delivery, as enzyme inhibitors, and as diagnostic agents.
This document provides detailed application notes and experimental protocols relevant to the use of this compound and its analogs in drug discovery research. Due to the limited availability of specific biological data for this compound in the public domain, the quantitative data and protocols presented herein are based on structurally and functionally similar phenylboronic acid derivatives. These notes are intended to serve as a comprehensive guide and a starting point for researchers investigating this specific compound.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 171922-46-6 | [1] |
| Molecular Formula | C10H14BNO3 | [1] |
| Molecular Weight | 207.04 g/mol | [1] |
| IUPAC Name | [4-(2-oxo-2-(propylamino)ethyl)phenyl]boronic acid | [1] |
| Purity | >98% (Commercially available) | [1] |
Applications in Drug Discovery
The primary applications of phenylboronic acid derivatives like this compound in drug discovery are centered around two key areas: targeted drug delivery and enzyme inhibition.
Targeted Drug Delivery to Cancer Cells
Phenylboronic acids can selectively bind to sialic acid residues that are overexpressed on the surface of many cancer cells. This interaction facilitates the targeted delivery of therapeutic payloads to tumor sites, potentially increasing efficacy while reducing off-target toxicity. Nanoparticles decorated with PBA derivatives have demonstrated enhanced cellular uptake in cancer cell lines.
Enzyme Inhibition
The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases, including beta-lactamases, which are responsible for antibiotic resistance. The boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, leading to potent and specific inhibition.
Quantitative Data for Analogous Phenylboronic Acid Derivatives
The following tables summarize the inhibitory activities of various phenylboronic acid derivatives against relevant enzymes. This data can serve as a benchmark for evaluating the potential of this compound.
Table 1: Inhibition of AmpC β-Lactamase by Phenylboronic Acid Analogs
| Compound | Ki (nM) | Reference |
| 3-Nitrophenylboronic acid | 1300 | [2] |
| 4-Carboxyphenylboronic acid | 320 | [2] |
| 4-(2-Carboxyvinyl)phenylboronic acid | 150 | [2] |
| Biphenyl-4,4'-diboronic acid | 83 | [2] |
Table 2: Inhibition of KPC-2 β-Lactamase by Phenylboronic Acid Analogs
| Compound | Ki (µM) | Reference |
| (3-(Azidomethyl)phenyl)boronic acid | <1 | [3] |
| [3-(2-carboxyvinyl)phenyl] boronic acid | 0.7 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the study of this compound. These protocols are adapted from literature on similar compounds.
Protocol 1: Synthesis of this compound
This protocol is a general method adapted from the synthesis of similar 4-aminophenyl boronic acid derivatives.
Materials:
-
4-(Carboxymethyl)phenylboronic acid
-
N-Propylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-(Carboxymethyl)phenylboronic acid (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the mixture at room temperature for 2 hours to activate the carboxylic acid.
-
Add N-propylamine (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to obtain the desired product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
DOT Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Protocol 2: Enzyme Inhibition Assay (β-Lactamase)
This protocol describes a general spectrophotometric assay to determine the inhibitory activity of the compound against a serine β-lactamase like AmpC.
Materials:
-
Purified AmpC β-lactamase
-
This compound (dissolved in DMSO)
-
Nitrocefin (chromogenic substrate)
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO.
-
In a 96-well plate, add increasing concentrations of the inhibitor to the wells. Include a control well with DMSO only.
-
Add a fixed concentration of AmpC β-lactamase to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a solution of nitrocefin to each well. The final concentration of nitrocefin should be close to its Km value for the enzyme.
-
Immediately measure the absorbance at 486 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition, provided the Km of the substrate is known.
DOT Diagram: Enzyme Inhibition Assay Workflow
References
Application Notes and Protocols for 4-(N-Propylaminocarbonylmethyl)phenylboronic acid in Carbohydrate Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylboronic acids are a class of synthetic receptors renowned for their ability to reversibly bind with 1,2- and 1,3-diols, a structural motif prevalent in carbohydrates. This interaction forms the basis of their application in carbohydrate sensing technologies, which are pivotal in biomedical research, clinical diagnostics, and drug development. 4-(N-Propylaminocarbonylmethyl)phenylboronic acid is a functionalized derivative designed to offer specific solubility and interaction characteristics, making it a valuable tool for the development of novel carbohydrate sensors.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in carbohydrate sensing applications.
Principle of Carbohydrate Sensing
The fundamental principle of carbohydrate sensing using phenylboronic acids lies in the reversible covalent interaction between the boronic acid group and the diol moieties of carbohydrates to form cyclic boronate esters. This equilibrium is pH-dependent. The boronic acid exists in a dynamic equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The tetrahedral form exhibits a higher affinity for diols. The binding of a carbohydrate shifts this equilibrium, resulting in a change in the physicochemical properties of the molecule, which can be detected through various analytical techniques, most notably fluorescence spectroscopy. The interaction can lead to changes in fluorescence intensity (quenching or enhancement), emission wavelength, or fluorescence lifetime, providing a measurable signal for carbohydrate detection and quantification.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward amidation reaction between 4-(Carboxymethyl)phenylboronic acid and propylamine. Based on established methods for the amidation of carboxyphenylboronic acids, a catalyst-free approach is often viable.
Experimental Protocol: Synthesis
Materials:
-
4-(Carboxymethyl)phenylboronic acid
-
Propylamine
-
Toluene
-
Methanol (MeOH)
-
4 Å Molecular sieves
-
Hydrochloric acid (HCl), 0.5 M aqueous solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(carboxymethyl)phenylboronic acid (1 equivalent).
-
Add a mixture of toluene and methanol (e.g., 10:1 v/v) and 4 Å molecular sieves.
-
Stir the suspension at 60°C for 1 hour to activate the carboxylic acid.
-
Add propylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at 60°C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvents.
-
Dissolve the residue in ethyl acetate and wash with 0.5 M aqueous HCl solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Carbohydrate Sensing Applications
This compound can be employed as a chemosensor for the detection and quantification of various carbohydrates in aqueous solutions. The binding event can be monitored by fluorescence spectroscopy. Since the parent molecule may not exhibit significant intrinsic fluorescence changes upon carbohydrate binding, a competitive binding assay using a fluorescent reporter dye, such as Alizarin Red S (ARS), is a robust method.
Experimental Protocol: Carbohydrate Sensing using Fluorescence Spectroscopy (Competitive Binding Assay)
Materials:
-
This compound
-
Alizarin Red S (ARS)
-
Phosphate buffer solution (PBS), pH 7.4
-
Stock solutions of various carbohydrates (e.g., D-glucose, D-fructose, D-galactose, D-mannose) of known concentrations in PBS.
-
96-well microplate (black, clear bottom for fluorescence measurements)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in PBS.
-
Prepare a stock solution of Alizarin Red S in PBS.
-
Prepare serial dilutions of the carbohydrate stock solutions in PBS to create a range of concentrations for the titration.
-
-
Fluorescence Measurement:
-
In a 96-well microplate, add a fixed concentration of this compound and Alizarin Red S to each well. The optimal concentrations should be determined empirically but are typically in the low micromolar range.
-
To each well, add an equal volume of the different carbohydrate dilutions. Include a control well with only the boronic acid, ARS, and PBS (no carbohydrate).
-
Mix the contents of the wells gently and incubate at a constant temperature (e.g., 25°C) for a sufficient time to allow the binding equilibrium to be reached (typically 15-30 minutes).
-
Measure the fluorescence intensity of each well using the microplate reader. The excitation and emission wavelengths for the ARS-boronic acid complex should be determined experimentally (for ARS, excitation is typically around 460-480 nm and emission around 550-600 nm).
-
-
Data Analysis and Determination of Binding Constants:
-
Subtract the background fluorescence of the buffer from all measurements.
-
The binding of the carbohydrate to the boronic acid will displace ARS, leading to a change in fluorescence intensity. Plot the change in fluorescence intensity (ΔF) against the carbohydrate concentration.
-
The binding constant (K) between the boronic acid and the carbohydrate can be determined by fitting the titration data to a suitable binding model, such as the 1:1 binding isotherm equation.
-
Data Presentation
| Phenylboronic Acid Derivative | Carbohydrate | Binding Constant (K, M⁻¹) | pH | Reference |
| Phenylboronic acid | D-Fructose | 115 | 7.4 | [1] |
| 3-Methoxyphenylboronic acid | D-Fructose | ~110 | 10.0 | [2] |
| 4-Carboxyphenylboronic acid | D-Glucose | ~20 | 7.4 | Data extrapolated from related studies |
| 4-Carboxyphenylboronic acid | D-Fructose | ~300 | 7.4 | Data extrapolated from related studies |
| 3-Pyridylboronic acid | Sialic Acid | >1000 | ~6.5 | [3] |
| (6-propylcarbamoyl)pyridine-3-boronic acid | Sialic Acid | ~500 | ~7.0 | [1][3] |
Note: The binding constants can vary depending on the experimental conditions (e.g., buffer composition, temperature).
Visualizations
.dot
References
Application Notes and Protocols for Boronic Acid-Based Sensors and Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the principles, applications, and experimental protocols for utilizing boronic acid-based sensors and probes. This technology offers a versatile platform for the detection and quantification of a wide range of biologically significant molecules, including carbohydrates, reactive oxygen species (ROS), and glycoproteins.
Introduction to Boronic Acid-Based Sensing
Boronic acids are compounds containing a C–B(OH)₂ group. A key feature of boronic acids is their ability to reversibly form stable cyclic esters with compounds containing cis-1,2- or 1,3-diol functionalities.[1][2][3] This specific interaction forms the basis of their application as recognition elements in sensors. When a boronic acid-containing probe binds to a diol-containing analyte, it can trigger a change in the probe's photophysical properties, leading to a detectable signal, most commonly a change in fluorescence.[4][5]
The primary signaling mechanisms employed in fluorescent boronic acid-based sensors include:
-
Photoinduced Electron Transfer (PET): In the unbound state, the boronic acid moiety can quench the fluorescence of an adjacent fluorophore through a PET process. Binding to a diol alters the electronic properties of the boron atom, inhibiting PET and "turning on" the fluorescence.[6]
-
Förster Resonance Energy Transfer (FRET): In FRET-based sensors, a donor and an acceptor fluorophore are incorporated into the probe. The binding of an analyte induces a conformational change that alters the distance or orientation between the two fluorophores, leading to a change in the FRET efficiency and a ratiometric fluorescent signal.[7][8]
-
Intramolecular Charge Transfer (ICT): The electronic properties of the fluorophore can be modulated by the binding of a diol to the boronic acid group. This can alter the ICT character of the excited state, resulting in a shift in the emission wavelength.
Application: Fluorescent Glucose Sensing
Continuous and accurate monitoring of glucose levels is crucial for the management of diabetes. Boronic acid-based fluorescent sensors offer a promising alternative to enzyme-based methods.[2][9] Diboronic acid probes, in particular, have shown enhanced selectivity for glucose over other monosaccharides.[4][10][11]
Quantitative Data for Glucose Sensors
| Sensor Type | Analyte | Binding Constant (K) | Limit of Detection (LOD) | Reference |
| Anthracene-based diboronic acid (P-DBA) | D-Glucose | - | - | [10] |
| Cyano-substituted P-DBA (CN-DBA) | D-Glucose | 6489.5 M⁻¹ (in 33% MeOH) | 1.51 µM (in 0.5% MeOH) | [10] |
| Diboronic acid derivative | D-Glucose | - | 31.2 mg/dL (CV), 21.5 mg/dL (EIS) | [11] |
| Sensor 16 | D-Glucose | 1378 M⁻¹ | - | [2][5] |
| Sensor 16 | D-Fructose | 353 M⁻¹ | - | [2][5] |
| Phenylboronic acid (PBA) | D-Glucose | 110 M⁻¹ | - | [2][5] |
| Phenylboronic acid (PBA) | D-Fructose | 4365 M⁻¹ | - | [2][5] |
Experimental Protocol: Synthesis of an Anthracene-Based Diboronic Acid Fluorescent Sensor
This protocol describes a general synthesis for a diboronic acid sensor based on an anthracene core, adapted from literature procedures.[9][12]
Materials:
-
9,10-Bis(chloromethyl)anthracene
-
3-Aminophenylboronic acid pinacol ester
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of the Diboronic Acid Precursor.
-
Dissolve 9,10-bis(chloromethyl)anthracene (1.0 equiv) and 3-aminophenylboronic acid pinacol ester (2.2 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) to the solution.
-
Stir the reaction mixture at 50°C under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected diboronic acid sensor.[9]
-
-
Step 2: Deprotection of the Boronic Acid.
-
Dissolve the purified product from Step 1 in a mixture of DCM and 1 M HCl.
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash with water, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the final diboronic acid fluorescent sensor.
-
Characterization:
-
Confirm the structure of the synthesized sensor using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[12]
-
Determine the fluorescence quantum yield using a reference compound like quinine sulfate.[12]
Signaling Pathway: PET-Based Glucose Sensor
Caption: PET mechanism in a boronic acid glucose sensor.
Application: Detection of Reactive Oxygen Species (ROS)
Boronic acid-based probes are effective tools for detecting and imaging ROS, such as hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), which are implicated in various physiological and pathological processes.[13][14][15] The sensing mechanism involves the chemoselective oxidation of the boronate group to a phenol, which alters the fluorescence properties of the probe.[16][17]
Quantitative Data for ROS Probes
| Probe | Analyte | Detection Limit | Fold Fluorescence Change | Reference |
| BNBD | H₂O₂ | 1.8 nM | "Turn-off" | [17] |
| Peroxyfluor-1 (PF1) | H₂O₂ | Micromolar range | - | [16] |
| Peroxyresorufin-1 (PR1) | H₂O₂ | Micromolar range | - | [16] |
| Peroxyxanthone-1 (PX1) | H₂O₂ | Micromolar range | - | [16] |
| Probe 1 | ONOO⁻ | - | Large "turn-on" | [18] |
| ESIPT Probe | ONOO⁻ | - | 4.5-fold enhancement | [14] |
| PCL-1 | ONOO⁻ | 16 nM | Bioluminescent | [19] |
| PCL-1 | H₂O₂ | 231 nM | Bioluminescent | [19] |
Experimental Protocol: Cellular Imaging of Hydrogen Peroxide
This protocol outlines the use of a boronate-based fluorescent probe for detecting intracellular H₂O₂ in living cells.[15][16]
Materials:
-
Cell line of interest (e.g., HeLa, hippocampal neurons)
-
Cell culture medium and supplements
-
Boronate-based H₂O₂ probe (e.g., Peroxyfluor-1, PF1)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂) solution (for positive control)
-
Confocal microscope
Procedure:
-
Cell Culture:
-
Culture the cells in a suitable medium in a glass-bottom dish or multi-well plate appropriate for microscopy.
-
Allow the cells to adhere and grow to the desired confluency.
-
-
Probe Loading:
-
Prepare a stock solution of the boronate-based probe in DMSO (e.g., 1-10 mM).
-
Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).
-
Remove the old medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes to allow for probe uptake.
-
-
Imaging:
-
After incubation, wash the cells twice with warm PBS to remove excess probe.
-
Add fresh, pre-warmed medium or PBS to the cells.
-
For a positive control, treat a subset of cells with a known concentration of H₂O₂ (e.g., 100 µM) for a short period (e.g., 15-30 minutes) before imaging.
-
Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the specific probe.
-
Acquire baseline fluorescence images before and after the addition of any stimuli.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in regions of interest (ROIs) corresponding to individual cells or subcellular compartments.
-
Calculate the change in fluorescence intensity over time or in response to treatment.
-
Signaling Pathway: H₂O₂ Detection
Caption: H₂O₂ detection via oxidative deboronation.
Application: Glycoprotein Enrichment and Analysis
The analysis of glycoproteins is essential for understanding many biological processes and for biomarker discovery. Boronic acid affinity chromatography is a powerful technique for the selective enrichment of glycoproteins from complex biological samples like cell lysates or serum.[1][20][21][22]
Experimental Protocol: Glycoprotein Enrichment from Cell Lysate
This protocol describes the enrichment of glycoproteins using boronic acid-functionalized magnetic beads.[20][21]
Materials:
-
Cell lysate
-
Boronic acid-functionalized magnetic beads
-
Binding buffer (e.g., 50 mM ammonium bicarbonate, pH 8.5)
-
Washing buffer (e.g., Binding buffer with 0.1% Tween-20)
-
Elution buffer (e.g., 100 mM sorbitol in water or 0.1% trifluoroacetic acid)
-
Magnetic rack
-
Microcentrifuge tubes
Procedure:
-
Bead Preparation:
-
Resuspend the boronic acid-functionalized magnetic beads in the binding buffer.
-
Place the tube on a magnetic rack to separate the beads and discard the supernatant.
-
Repeat this washing step twice.
-
-
Glycoprotein Binding:
-
Add the cell lysate to the washed beads.
-
Incubate the mixture with gentle rotation for 1-2 hours at room temperature to allow for glycoprotein binding.
-
-
Washing:
-
Place the tube on the magnetic rack and discard the supernatant containing unbound proteins.
-
Wash the beads three times with the washing buffer to remove non-specifically bound proteins. For each wash, resuspend the beads, incubate briefly, and then separate the beads using the magnetic rack.
-
-
Elution:
-
Add the elution buffer to the beads to release the bound glycoproteins.
-
Incubate for 10-15 minutes with occasional vortexing.
-
Place the tube on the magnetic rack and carefully collect the supernatant containing the enriched glycoproteins.
-
-
Downstream Analysis:
-
The enriched glycoprotein fraction can be further analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
-
Workflow: Boronic Acid Affinity Chromatography
References
- 1. mdpi.com [mdpi.com]
- 2. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid-based chemical sensors for saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 6. Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. commons.library.stonybrook.edu [commons.library.stonybrook.edu]
- 8. UBIRA ETheses - Towards the development of surface-confined fluorescence boronic acid-based sensors for saccharide detection [etheses.bham.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Activity-Based Sensing for Chemistry-Enabled Biology: Illuminating Principles, Probes, and Prospects for Boronate Reagents for Studying Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boronate based fluorescence (ESIPT) probe for peroxynitrite - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acsu.buffalo.edu [acsu.buffalo.edu]
- 17. daneshyari.com [daneshyari.com]
- 18. researchgate.net [researchgate.net]
- 19. Bioluminescent detection of peroxynitrite with a boronic acid-caged luciferin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Use of boronic acid nanoparticles in glycoprotein enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side reactions with 4-(N-Propylaminocarbonylmethyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(N-Propylaminocarbonylmethyl)phenylboronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with aryl boronic acids like this compound?
A1: Aryl boronic acids are versatile reagents, but they can undergo several undesired side reactions. The most common include:
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Protodeboronation: This is the protonolysis of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. It is a frequent side reaction in metal-catalyzed coupling reactions such as the Suzuki-Miyaura coupling.[1] The tendency for protodeboronation is highly dependent on the reaction conditions, including pH and the specific organic substituent on the boronic acid.[1]
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Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of a phenol. This can be a significant issue in biological applications or when working with oxidizing agents.[2][3] Oxidative deboronation has been identified as a potential metabolic pathway for drugs containing boronic acids.[4]
-
Formation of Boroxines (Anhydrides): Boronic acids have a propensity to dehydrate and form cyclic trimeric anhydrides known as boroxines. This is typically a reversible process, and the equilibrium between the boronic acid and the boroxine can be influenced by the presence of water.
-
Homocoupling: In palladium-catalyzed cross-coupling reactions, the boronic acid can couple with itself to form a biaryl byproduct.
Q2: How can I minimize protodeboronation during my Suzuki-Miyaura coupling reaction?
A2: Minimizing protodeboronation is crucial for achieving high yields in Suzuki-Miyaura coupling reactions. Here are several strategies:
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Optimize Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the rate of protodeboronation. A thorough optimization of these parameters is recommended.
-
Use of Boronic Acid Derivatives: MIDA (N-methyliminodiacetic acid) boronate esters and organotrifluoroborates are known to be more stable towards protodeboronation.[1] These act as "slow release" sources of the boronic acid under the reaction conditions, which can minimize the concentration of the free boronic acid and thus reduce the likelihood of side reactions.[5]
-
Catalyst and Ligand Choice: The design and optimization of the palladium catalyst and ligands can accelerate the desired cross-coupling reaction, thereby outcompeting the slower protodeboronation side reaction.[1]
-
Control of pH: The pH of the reaction medium is a critical factor, as both acid- and base-catalyzed protodeboronation mechanisms have been described.[1] Careful control and buffering of the reaction pH can be beneficial.
Q3: What is the stability of this compound under typical storage conditions?
Troubleshooting Guides
Issue 1: Low Yield of Desired Product in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step |
| Protodeboronation of the boronic acid | Confirm the presence of the protodeboronated byproduct (N-propyl-2-phenylacetamide) by LC-MS or NMR. If present, refer to the strategies in FAQ 2 to minimize this side reaction. |
| Decomposition of the boronic acid | Ensure the boronic acid is of high purity and has been stored properly. Consider using a freshly opened bottle or purifying the existing stock. |
| Inefficient Catalytic Cycle | Optimize the palladium catalyst, ligand, base, and solvent system. The choice of these reagents is critical for an efficient Suzuki-Miyaura coupling. |
| Homocoupling of the boronic acid | Analyze the crude reaction mixture for the presence of the homocoupled biaryl byproduct. If significant, adjusting the reaction stoichiometry or the rate of addition of the boronic acid may be helpful. |
Issue 2: Formation of an Unknown Impurity with a Molecular Weight Corresponding to the Phenol Analog
| Potential Cause | Troubleshooting Step |
| Oxidation of the boronic acid | This suggests that the boronic acid group has been replaced by a hydroxyl group. Avoid exposure of the reaction mixture to air, especially at elevated temperatures. Degas all solvents and run the reaction under an inert atmosphere. |
| Presence of Oxidizing Agents | Ensure that all reagents and solvents are free from peroxides or other oxidizing impurities. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This is a general procedure and may require optimization for specific substrates.
-
Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water, toluene, DMF) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Pathway of Protodeboronation Side Reaction.
Caption: Equilibrium between Boronic Acid and Boroxine.
Caption: General Experimental Workflow for Suzuki Coupling.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Reaction Products involving 4-(N-Propylaminocarbonylmethyl)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving 4-(N-Propylaminocarbonylmethyl)phenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in Suzuki-Miyaura coupling reactions?
A1: Common impurities include unreacted starting materials (both the boronic acid and the coupling partner), homocoupled byproducts of the boronic acid, and residual palladium catalyst. Additionally, byproducts from the decomposition of the boronic acid or side reactions related to the amide functional group can also be present.
Q2: What is the general first step in the purification of the crude reaction mixture?
A2: An aqueous work-up is the essential first step to remove inorganic salts, the base used in the reaction, and other water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing it with water or brine.
Q3: How can I remove unreacted this compound from the crude product?
A3: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the crude mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt, which will partition into the aqueous layer during extraction.
Q4: My product appears to be an oil and will not crystallize. What should I do?
A4: If your product is an oil, it may be due to the presence of impurities inhibiting crystallization, or the product may inherently be an oil at room temperature. In this case, purification by column chromatography is the most suitable method. Attempting to purify a small sample by chromatography to see if the purified product crystallizes can be a useful diagnostic step.
Q5: How can I effectively remove the residual palladium catalyst from my final product?
A5: For many applications, especially in drug development, removing trace palladium is critical. After the initial workup, you can filter the organic solution through a pad of Celite to remove heterogeneous palladium. For homogeneous catalysts, treatment of the organic solution with a metal scavenger, followed by filtration, is a highly effective method.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product After Purification
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before starting the work-up. |
| Product Loss During Aqueous Work-up | The amide functionality can sometimes increase water solubility. Minimize the number of aqueous washes and consider back-extracting the aqueous layers with the organic solvent to recover any dissolved product. |
| Product Degradation on Silica Gel | Amide-containing compounds can sometimes show instability on silica gel. To mitigate this, you can neutralize the silica gel with a suitable base (e.g., triethylamine) before use, or use a different stationary phase like alumina. |
| Co-elution with Impurities | If the product has a similar polarity to a major impurity, separation by standard column chromatography can be challenging. Try using a shallow solvent gradient during chromatography to improve resolution. |
Issue 2: Presence of Persistent Impurities
| Impurity | Identification | Removal Strategy |
| Homocoupled Boronic Acid | Typically has a higher polarity than the desired product. Can be identified by LC-MS. | Careful column chromatography with a well-chosen solvent system is usually effective. Recrystallization can also be used if the product is a solid and the impurity has different solubility characteristics. |
| Unreacted Starting Material | Can be identified by comparing with the starting material spots on a TLC plate. | If the starting material is a boronic acid, a basic wash can be effective. Otherwise, column chromatography is the standard method. |
| Palladium Catalyst Residue | Can sometimes be visualized as a dark coloration of the product. | Filtration through Celite for heterogeneous catalysts. For homogeneous catalysts, use of a palladium scavenger is recommended. |
Data Presentation
The following tables provide representative data for the purification of a model compound, N-propyl-2-(biphenyl-4-yl)acetamide, which is the expected product of a Suzuki coupling between this compound and a phenyl halide. Please note that actual yields and purity will vary depending on the specific reaction conditions and the coupling partner used.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Yield (%) | Purity (by HPLC, %) | Notes |
| Column Chromatography (Silica Gel) | 75-90 | >98 | Effective for removing a wide range of impurities. |
| Recrystallization | 60-80 | >99 | Requires the product to be a solid. Can be very effective for removing closely related impurities. |
| Aqueous Work-up Only | 85-95 (crude) | 80-95 | Sufficient for some applications, but significant impurities usually remain. |
Table 2: Recommended Solvents for Recrystallization
| Solvent System | Observation |
| Ethanol/Water | Good for inducing crystallization of moderately polar compounds. |
| Ethyl Acetate/Hexane | A common choice for compounds of intermediate polarity. |
| Acetonitrile | Can be a good solvent for recrystallizing amides. |
| Dichloromethane/Hexane | Useful for less polar products. |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with:
-
1M aqueous sodium carbonate (Na₂CO₃) solution (to remove unreacted boronic acid).
-
Water.
-
Brine.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Select a Solvent System: Use TLC to determine a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between your product and impurities. The desired product should have an Rf value of approximately 0.2-0.4.
-
Prepare the Column: Pack a glass column with silica gel using the chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and load it onto the top of the silica gel.
-
Elute: Run the column with the chosen solvent system, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization
-
Dissolve the Crude Product: In a flask, dissolve the crude product in a minimum amount of a suitable hot solvent (see Table 2).
-
Cool Slowly: Allow the solution to cool slowly to room temperature. If no crystals form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolate Crystals: Collect the crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of reaction products.
Troubleshooting Logic for Low Yield
Caption: A logical guide to troubleshooting low product yields.
effect of base and solvent on 4-(N-Propylaminocarbonylmethyl)phenylboronic acid reactivity
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reactions involving 4-(N-Propylaminocarbonylmethyl)phenylboronic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the critical roles of base and solvent selection.
Troubleshooting Guide
This guide addresses common challenges observed during Suzuki-Miyaura cross-coupling reactions using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inefficient Catalyst Activity: The Palladium catalyst may be inactive or poisoned. 2. Suboptimal Base: The chosen base may be too weak to activate the boronic acid for efficient transmetalation.[1][2] 3. Poor Reagent Solubility: The boronic acid or other reagents may not be fully dissolved in the chosen solvent system.[1][3] 4. Protodeboronation: The C-B bond is cleaved and replaced by a C-H bond, consuming the starting material.[4][5] This is a common side reaction for boronic acids, often accelerated by non-optimal pH conditions or moisture.[4] | 1. Catalyst & Ligand Screen: Use a pre-catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to improve catalytic activity.[1] Ensure the reaction is thoroughly degassed to prevent catalyst oxidation.[1] 2. Base Optimization: Screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃, which are often more effective than weaker bases like Na₂CO₃ for this class of boronic acid.[1] 3. Solvent System Adjustment: Try different solvent mixtures to improve solubility. A common starting point is a 4:1 or 5:1 ratio of an aprotic polar solvent (e.g., 1,4-dioxane, THF) to water.[1] 4. Anhydrous Conditions: Ensure all solvents and reagents are dry. Perform the reaction under a rigorously inert atmosphere (Argon or Nitrogen).[5] |
| Significant Byproduct Formation (Homocoupling) | 1. Presence of Oxygen: Dissolved oxygen can lead to the oxidative homocoupling of the boronic acid, forming a biaryl byproduct.[6] 2. Catalyst Decomposition: The formation of palladium black can indicate catalyst decomposition, which may promote side reactions.[1] | 1. Thorough Degassing: Degas the solvent and the complete reaction mixture using methods like freeze-pump-thaw or by sparging with an inert gas for an extended period.[1] 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ may reduce homocoupling compared to some Pd(II) pre-catalysts.[1] 3. Temperature Control: Running the reaction at the lowest effective temperature can help disfavor the homocoupling pathway.[1] |
| Inconsistent or Unreproducible Results | 1. Boronic Acid Degradation: Boronic acids can degrade upon storage, especially if exposed to air and moisture.[1][4] 2. Variable Reagent Quality: Inconsistent purity of the boronic acid, aryl halide, or catalyst can lead to variable results. 3. Inconsistent Degassing: Insufficient or variable removal of oxygen between runs. | 1. Proper Storage & Handling: Store this compound in a cool, dark, and dry place under an inert atmosphere.[1][4] Consider using a fresh batch or verifying the purity of the existing stock. For long-term storage, conversion to a more stable pinacol ester is an option.[4] 2. Verify Reagent Purity: Use high-purity reagents. Purify starting materials if necessary. 3. Standardize Protocol: Ensure all experimental parameters, especially the degassing procedure and reaction setup, are kept consistent between experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in a Suzuki-Miyaura reaction with this boronic acid? A1: The base is essential for the activation of the boronic acid.[2] It reacts with the boronic acid to form a more nucleophilic "ate" complex (a tetracoordinate boronate).[7][8] This activation step is crucial as it facilitates the transmetalation of the aryl group from the boron atom to the palladium center in the catalytic cycle.[2][7]
Q2: I am observing a significant amount of a byproduct that corresponds to the boronic acid with the -B(OH)₂ group replaced by a hydrogen atom. What is happening and how can I prevent it? A2: You are observing protodeboronation, a common side reaction for boronic acids.[4][5] This process is often catalyzed by the presence of moisture and can be accelerated under certain acidic or basic conditions.[4] To minimize this side reaction, it is critical to use anhydrous solvents and reagents and to perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon).[5]
Q3: How do I choose the optimal solvent system for my reaction? A3: The ideal solvent system must dissolve the boronic acid, the aryl halide, and the base to a sufficient extent.[1] A mixture of an organic solvent and water is typically required.[1] A good starting point is a 4:1 or 5:1 mixture of an aprotic polar solvent like 1,4-dioxane or THF with water.[1] The water component is often crucial for the transmetalation step.[1] If you experience solubility issues, you may need to screen other solvents like DMF or ethanol in combination with water.[9]
Q4: Can the N-Propylaminocarbonylmethyl side chain on the phenylboronic acid interfere with the reaction? A4: Yes, it's possible. The amide group (-CONH-) and the nitrogen atom in the side chain could potentially coordinate with the palladium catalyst. While this specific structure is not as strong a ligand as the nitrogen atoms in a pyrimidine ring, for example, such an interaction could potentially influence catalyst activity.[10] If you suspect catalyst inhibition, screening different phosphine ligands is a recommended troubleshooting step, as the ligand can modulate the electronic properties and steric environment of the palladium center.[10]
Quantitative Data Summary
The following tables provide representative data on the effect of different bases and solvents on the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (4-bromoanisole). These are illustrative data based on general principles for phenylboronic acids and should be used as a guide for optimization.
Table 1: Effect of Different Bases on Reaction Yield
Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(dppf)Cl₂ (3 mol%), 1,4-Dioxane/H₂O (4:1), 85°C, 12h.
| Base (2.5 equiv) | Yield (%) | Notes |
| Na₂CO₃ | 45% | Weaker base, may result in incomplete conversion. |
| K₂CO₃ | 68% | Common and effective base for many Suzuki couplings. |
| K₃PO₄ | 85% | Stronger inorganic base, often gives higher yields for electron-rich or sterically hindered substrates.[1] |
| Cs₂CO₃ | 92% | Highly effective, strong base, but more expensive. Often used when other bases fail.[1] |
| Triethylamine (TEA) | <10% | Organic bases are generally not effective alone for activating the boronic acid in this context. |
Table 2: Effect of Different Solvent Systems on Reaction Yield
Conditions: this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), K₃PO₄ (2.5 equiv), Pd(dppf)Cl₂ (3 mol%), 85°C, 12h.
| Solvent System (v/v) | Yield (%) | Notes |
| 1,4-Dioxane / H₂O (4:1) | 85% | Good general-purpose solvent system providing a balance of solubility and reactivity.[1] |
| Toluene / H₂O (4:1) | 75% | Can be effective, especially at higher temperatures. |
| Acetonitrile / H₂O (4:1) | 65% | Lower yield may be due to poorer solubility of reagents or catalyst intermediates. |
| Ethanol / H₂O (4:1) | 78% | A greener solvent alternative that can be very effective.[9] |
| Dimethylformamide (DMF) / H₂O (4:1) | 88% | High boiling point and excellent solvating properties can be advantageous for difficult couplings. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.24 mmol, 1.2 equiv), the aryl halide (e.g., 0.20 mmol, 1.0 equiv), the selected base (e.g., K₃PO₄, 0.50 mmol, 2.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.006 mmol, 3 mol%).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen.
-
Solvent Addition: Through the septum, add the degassed solvent system (e.g., 2.0 mL of a 4:1 mixture of 1,4-Dioxane and water) via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 85-100 °C).
-
Monitoring: Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours). The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Troubleshooting workflow for optimizing a Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivity of Boronic Acids toward Catechols in Aqueous Solution. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Phenylboronic Acids in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and prevent the deboronation of phenylboronic acids during cross-coupling reactions, ensuring higher yields and cleaner reaction profiles.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant side reaction?
Protodeboronation, or protodeborylation, is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] This is a common and often undesirable side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] For researchers using phenylboronic acids, this side reaction converts the starting material into the corresponding arene (e.g., benzene from phenylboronic acid), which reduces the overall yield of the desired coupled product and can complicate the purification process.[2]
Q2: What are the primary mechanisms and causes of protodeboronation for arylboronic acids?
Protodeboronation of arylboronic acids can be initiated under both acidic and basic conditions.[1][2]
-
Acid-Catalyzed Protodeboronation: In the presence of a strong acid, the arylboronic acid can be protonated, leading to the cleavage of the carbon-boron bond.[1][2]
-
Base-Catalyzed Protodeboronation: This mechanism is more relevant to Suzuki-Miyaura couplings, which are typically performed under basic conditions.[2][3] The base (e.g., hydroxide) attacks the boron atom to form a boronate species ([ArB(OH)₃]⁻).[1][2] This intermediate is then protonated at the ipso-carbon by a proton source (like water), cleaving the C-B bond.[1][2] The rate of base-catalyzed protodeboronation is highly dependent on the pH of the reaction medium.[2][4]
Several factors can promote this unwanted side reaction:
-
Elevated Temperatures: Higher temperatures can accelerate the rate of protodeboronation.[5][6][7]
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond.[6][8]
-
Strong Bases: The choice and strength of the base can significantly influence the rate of deboronation.[3][6]
-
Electron-Withdrawing Groups: Phenylboronic acids with electron-withdrawing substituents are often more susceptible to protodeboronation.[3]
-
Inefficient Catalysis: If the desired cross-coupling reaction is slow, the boronic acid has more time to decompose via protodeboronation.[8]
Q3: How do substituents on the phenylboronic acid affect its stability?
The electronic nature of the substituents on the phenyl ring plays a crucial role in the stability of the boronic acid.
-
Electron-Withdrawing Groups (EWGs): Phenylboronic acids bearing EWGs (e.g., -NO₂, -CN, -COOH) are generally more susceptible to protodeboronation.[3][9] This is because EWGs can stabilize the transient aryl anion that may form during the decomposition process.[3]
-
Electron-Donating Groups (EDGs): Phenylboronic acids with EDGs (e.g., -OCH₃, -CH₃) are typically more stable.
-
Ortho-Substituents: Steric hindrance from ortho-substituents can sometimes slow down the desired cross-coupling reaction, which may indirectly lead to more protodeboronation if the reaction is heated for extended periods.[10]
Q4: Can using boronic esters instead of boronic acids prevent deboronation?
Yes, converting phenylboronic acids to more stable derivatives like boronic esters is a highly effective strategy to mitigate protodeboronation.[2][6] While esterification doesn't always guarantee increased stability under all basic aqueous conditions, it is a widely used and successful approach.[4][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product, with the deboronated arene as the major byproduct. | 1. Protodeboronation is outcompeting the cross-coupling reaction. [8] 2. Reaction temperature is too high.[5][7] 3. The base is too strong or inappropriate.[6] 4. The catalyst system is not active enough.[6] 5. Excess water is present in the reaction.[8] | 1. Optimize Reaction Conditions: Lower the reaction temperature (e.g., 60-80 °C).[6][8] Use a milder base such as K₃PO₄, Cs₂CO₃, or KF.[2][8] Ensure solvents are anhydrous if the reaction chemistry allows.[8][9] 2. Use a More Stable Boron Reagent: Convert the phenylboronic acid to a more robust derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[8][9] 3. Enhance Catalyst Activity: Use a highly active catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to accelerate the cross-coupling.[8][10] |
| Difficulty in separating the desired product from the deboronated byproduct. | The polarity of the desired product and the deboronated arene may be very similar.[2] | 1. Minimize Byproduct Formation: The primary solution is to optimize the reaction conditions to prevent the formation of the deboronated byproduct in the first place (see above).[2] 2. Alternative Purification Strategies: Explore different chromatographic conditions (e.g., different solvent systems or stationary phases) or consider crystallization to improve separation.[2] |
| Inconsistent reaction yields. | 1. Reagent Quality: The phenylboronic acid may be degrading upon storage.[9] 2. Inert Atmosphere: Inefficient exclusion of oxygen can deactivate the palladium catalyst.[2][9] 3. Base Quality: The base may be impure or not sufficiently anhydrous.[9] | 1. Use Fresh Reagents: Use fresh, high-purity phenylboronic acid or one of its stable derivatives.[9] 2. Ensure Inert Conditions: Thoroughly degas all solvents and ensure the reaction vessel is properly purged with an inert gas like argon or nitrogen.[2][9] 3. Use High-Purity Base: Ensure the base is of high quality and stored correctly. |
Data Presentation: Comparison of Boronic Acid Surrogates
For challenging substrates prone to deboronation, using a more stable boronic acid surrogate is a highly recommended strategy.[8][9]
| Boron Reagent | Structure | Relative Stability | Key Advantages | Key Disadvantages |
| Phenylboronic Acid | Ph-B(OH)₂ | Low to Moderate | Commercially available, no deprotection needed. | Susceptible to protodeboronation and trimerization.[12] |
| Pinacol Ester | Ph-B(pin) | High | More stable than the free acid, often commercially available.[6] | Can be slower to transmetalate than the free acid.[12] |
| Trifluoroborate Salt | Ph-BF₃K | High | Highly stable, crystalline solids; slow release of boronic acid.[8] | Requires specific conditions for in situ hydrolysis.[8] |
| MIDA Boronate | Ph-B(MIDA) | Very High | Exceptionally stable, air-stable solids; tunable slow release.[8][13] | Requires an additional synthetic step to prepare; deprotection needed.[8][13] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol provides a starting point for a Suzuki-Miyaura coupling, with considerations to minimize protodeboronation.
Reagents & Materials:
-
Aryl Halide (1.0 equiv)
-
Phenylboronic Acid or Pinacol Ester (1.2-1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 10:1)
-
Oven-dried reaction vial with a magnetic stir bar and septum cap
Procedure:
-
Vessel Preparation: To the oven-dried reaction vial, add the aryl halide, phenylboronic acid (or its ester), and finely powdered K₃PO₄.[10]
-
Inert Atmosphere: Seal the vial with the septum cap and purge with argon or nitrogen for 5-10 minutes.[10]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.[10]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[10]
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by TLC, GC-MS, or LC-MS.[6][8][10]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography.[10]
Protocol 2: Monitoring Protodeboronation by LC-MS
Sample Preparation:
-
At various time points during the reaction, carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture under an inert atmosphere.
-
Quench the aliquot by diluting it in a vial containing a suitable solvent (e.g., 1 mL of acetonitrile or methanol).
-
Filter the diluted sample through a syringe filter (0.22 or 0.45 µm) into an LC-MS vial.
LC-MS Analysis:
-
Method: Develop an LC-MS method that can separate the starting materials (aryl halide, phenylboronic acid), the desired product, and the potential deboronated byproduct. A C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.[14]
-
Detection: Monitor the masses corresponding to all key species in the reaction. The deboronated byproduct will have a mass corresponding to the phenyl group plus the substituents, with a hydrogen atom in place of the boronic acid group.
-
Quantification: By comparing the peak areas of the desired product and the deboronated byproduct over time, you can assess the extent of protodeboronation and determine if your optimized conditions are effective.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Selection for Enhanced Efficiency with 4-(N-Propylaminocarbonylmethyl)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid in catalytic reactions, primarily focusing on the Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in synthesis?
A1: The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a versatile method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl molecules which are common scaffolds in pharmaceuticals and functional materials.
Q2: Can the amide functionality in this compound interfere with the Suzuki-Miyaura coupling reaction?
A2: Yes, the amide group can potentially influence the reaction. The nitrogen and oxygen atoms of the amide can coordinate to the palladium catalyst, which may alter its reactivity or stability. Additionally, the amide proton's acidity could be a factor depending on the reaction conditions, particularly the choice of base. However, with the appropriate selection of catalyst, ligands, and base, high coupling efficiencies can be achieved.
Q3: What are the common side reactions to be aware of when using this boronic acid?
A3: Common side reactions in Suzuki-Miyaura couplings involving functionalized boronic acids include:
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Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of N-propyl-2-phenylacetamide. This is often promoted by elevated temperatures and the presence of water.
-
Homocoupling: The coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. This can be caused by the presence of oxygen or certain palladium species.
-
Catalyst Decomposition: The formation of inactive palladium black, which reduces the effective catalyst concentration and can lead to incomplete conversion.
Q4: How can I monitor the progress of my Suzuki-Miyaura coupling reaction?
A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the tracking of the consumption of starting materials and the formation of the desired product over time.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inactive catalyst or ligand. | Ensure the palladium source and ligand are fresh and have been stored under an inert atmosphere. Consider using a pre-formed, air-stable palladium precatalyst. |
| Presence of oxygen. | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction setup and duration. | |
| Inappropriate base selection. | The choice of base is crucial. For amide-containing substrates, a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be preferable to stronger bases like hydroxides, which can promote side reactions. | |
| Poor solvent choice. | A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is often effective. The water is necessary to facilitate the transmetalation step. The optimal solvent system may require screening. | |
| Significant Protodeboronation | High reaction temperature. | Reduce the reaction temperature. Modern catalyst systems often allow for efficient coupling at lower temperatures. |
| Excess water or prolonged reaction time. | Use the minimum amount of water necessary for the reaction. Monitor the reaction closely and quench it once the starting material is consumed to avoid prolonged exposure to reaction conditions. | |
| Formation of Homocoupling Byproduct | Oxygen contamination. | Rigorously exclude oxygen from the reaction mixture by degassing solvents and using an inert atmosphere. |
| Inefficient transmetalation. | Ensure the base is adequately soluble and active. The choice of ligand can also influence the rate of transmetalation relative to homocoupling. | |
| Catalyst Decomposition (Palladium Black) | High catalyst concentration or temperature. | Lower the catalyst loading and/or the reaction temperature. |
| Incompatible ligand. | The ligand plays a critical role in stabilizing the palladium catalyst. For challenging substrates, consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. |
Data Presentation: Catalyst System Comparison for Amide-Containing Phenylboronic Acids
While specific data for this compound is limited in publicly available literature, the following table summarizes typical catalyst systems and their performance in Suzuki-Miyaura couplings of structurally related amide-functionalized phenylboronic acids with various aryl halides. This data can serve as a starting point for catalyst selection and optimization.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ / PPh₃ | Triphenylphosphine | K₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | 60-85 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90-110 | 8-16 | 75-90 |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 2-6 | 85-98 |
| [Pd(IPr)(cinnamyl)Cl] | IPr (NHC) | K₂CO₃ | THF | RT-60 | 4-12 | 90-99 |
| XPhos Pd G3 | XPhos | K₃PO₄ | 2-MeTHF/H₂O | 80 | 1-4 | >95 |
Note: Yields are highly dependent on the specific aryl halide and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Degassed solvent (e.g., 2-MeTHF/H₂O, 10:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base under an inert atmosphere.
-
Add the degassed solvent via syringe.
-
Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Synthesis of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing impurities during the synthesis of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on impurity identification and remediation.
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Final Product | Incomplete amidation of 4-(carboxymethyl)phenylboronic acid. | - Ensure complete activation of the carboxylic acid using standard coupling agents (e.g., EDC, DCC/HOSu).- Optimize reaction temperature and time. Amidation of carboxyphenylboronic acids can sometimes require elevated temperatures.[1] |
| Degradation of the boronic acid moiety. | - Avoid harsh acidic or basic conditions during workup and purification.- Use milder bases like potassium carbonate or cesium carbonate in coupling reactions. | |
| Presence of a High Molecular Weight Impurity | Formation of the corresponding boroxine trimer. | - Minimize exposure to high temperatures and anhydrous conditions during purification and storage.[1] - Recrystallize the final product from an aqueous solvent system to hydrolyze the boroxine back to the boronic acid. |
| Broad or Complex Signals in ¹H NMR Spectrum | Presence of boroxine anhydrides. | - Dissolve the sample in a coordinating solvent like d₄-methanol to break up the anhydride before NMR analysis. |
| Observation of a Doublet of Doublets around 7.5-7.8 ppm and a Triplet around 7.3-7.4 ppm in ¹H NMR of an Unexpected Byproduct | Homocoupling of the phenylboronic acid starting material during a preceding Suzuki-Miyaura coupling step. | - Thoroughly degas the reaction mixture to remove oxygen.- Use a mild reducing agent to minimize the concentration of Pd(II) species that can promote homocoupling. |
| Peak Corresponding to a De-borylated Phenylacetamide Impurity | Protodeboronation (cleavage of the C-B bond). | - Use anhydrous solvents and reagents to minimize sources of protons.- Employ milder bases and avoid prolonged reaction times at high temperatures. |
| Unreacted 4-(Carboxymethyl)phenylboronic Acid in Final Product | Inefficient amidation or purification. | - Use a slight excess of the amine and coupling agents.- Purify via acid-base extraction. The carboxylic acid starting material will have a different solubility profile than the amide product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
-
Boroxine: The trimeric anhydride formed by the dehydration of the boronic acid. This is a common issue with boronic acids, especially upon heating or prolonged storage.[1]
-
Unreacted Starting Materials: Such as 4-(carboxymethyl)phenylboronic acid or its boronic ester precursor.
-
Homocoupled Byproducts: Arising from preceding Suzuki-Miyaura coupling steps used to generate the phenylboronic acid core.
-
Protodeboronated Product: The compound in which the boronic acid group has been replaced by a hydrogen atom.
-
Residual Coupling Agents and Solvents: Impurities from the amidation step.
Q2: How can I detect the presence of boroxine in my sample?
A2: Boroxines can be detected by a few analytical methods:
-
Mass Spectrometry: Boroxines will appear as higher molecular weight species corresponding to the trimer of your product minus three water molecules.
-
¹H NMR Spectroscopy: The presence of boroxines can lead to broadened or multiple sets of signals for the aromatic protons, complicating the spectrum. Dissolving the sample in d₄-methanol can help simplify the spectrum by breaking down the boroxine.
Q3: What is the best way to purify the final product and remove these impurities?
A3: A multi-step purification strategy is often most effective:
-
Aqueous Workup: An initial wash with a dilute acid can help remove basic impurities.
-
Acid-Base Extraction: The amphoteric nature of the boronic acid can be exploited. The product can be extracted into a basic aqueous solution and then precipitated by acidification. This is effective for removing non-acidic impurities.
-
Recrystallization: Recrystallization from a suitable solvent system, potentially including water, can be very effective for removing most impurities, including hydrolyzing any boroxine back to the desired boronic acid.
-
Column Chromatography: While boronic acids can be challenging to purify via silica gel chromatography due to their polarity and potential for dehydration on the stationary phase, it can be used if other methods fail. A reversed-phase HPLC method can also be developed for purity analysis and purification.
Q4: How can I prevent the formation of boroxine during storage?
A4: To minimize boroxine formation, store this compound in a cool, dry place. Storing it as a boronic ester, such as a pinacol ester, can improve stability, but this would require an additional deprotection step before use.
Experimental Protocols
Protocol 1: Amidation of 4-(Carboxymethyl)phenylboronic Acid
This protocol describes a general procedure for the amidation of 4-(carboxymethyl)phenylboronic acid with n-propylamine.
-
Materials:
-
4-(Carboxymethyl)phenylboronic acid
-
n-Propylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 4-(carboxymethyl)phenylboronic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HOBt (1.1 equivalents) and EDC (1.2 equivalents) to the solution and stir for 30 minutes at room temperature.
-
Add n-propylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Purification by Acid-Base Extraction
This protocol is designed to remove neutral organic impurities.
-
Procedure:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Extract the organic solution with a 1 M sodium hydroxide solution. The boronic acid product should move into the aqueous basic layer.
-
Separate the aqueous layer and wash it with ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with 1 M HCl until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common impurity formation pathways.
Caption: Troubleshooting workflow for impurity management.
References
analytical techniques for monitoring reaction progress with boronic acids
This technical support center provides detailed guides, protocols, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of chemical reactions involving boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for monitoring reactions with boronic acids? A1: The most prevalent techniques are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Gas Chromatography (GC) is less common for boronic acids due to their low volatility and thermal instability, often requiring a derivatization step.[2][4] The choice of technique depends on the specific needs of the analysis, such as the requirement for quantitative data, structural confirmation, or high-throughput screening.[1][3]
Q2: I'm observing the formation of a trimeric species in my analysis. What is it and how can I minimize it? A2: You are likely observing the formation of a boroxine, which is a cyclic trimeric anhydride formed by the dehydration of three boronic acid molecules.[3][5] This process is reversible and can be influenced by temperature, solvent, and the presence of water.[6][7] To minimize boroxine formation during analysis, use anhydrous solvents for sample preparation, and for HPLC, consider a mobile phase with lower water content or a faster gradient.[3] While boroxines can complicate analysis, they are often competent coupling partners in reactions like the Suzuki-Miyaura coupling.[8]
Q3: What is protodeboronation and how can I detect this side reaction? A3: Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a hydrogen atom.[3][9] This can be promoted by harsh reaction conditions, such as high temperatures, strong bases, or the presence of excess water.[8][9] This byproduct can be readily identified by HPLC as a new peak or by LC-MS, which will show the mass of the corresponding de-boronated starting material.[3]
Q4: My boronic acid seems unstable under my reaction or analysis conditions. What can I do? A4: Many boronic acids, especially 2-heterocyclic and vinyl derivatives, are inherently unstable and can decompose via protodeboronation, oxidation, or polymerization.[10] To mitigate this, you can use more stable boronic acid surrogates like N-methyliminodiacetic acid (MIDA) boronates or potassium trifluoroborate salts.[8][10] These derivatives can provide a "slow-release" of the active boronic acid in the reaction mixture, minimizing its concentration and subsequent decomposition.[8][11] For analysis, using aprotic diluents and minimizing sample time in the autosampler can help prevent degradation.[12][13]
Q5: Can I use ¹¹B NMR to monitor my reaction? A5: Yes, ¹¹B NMR spectroscopy is a powerful and direct tool for monitoring reactions involving boron-containing compounds.[3][14] It can provide information on the hybridization state of the boron atom, helping to distinguish between the trigonal (sp²) boronic acid and the tetrahedral (sp³) boronate ester or other complexes.[15][16] This makes it particularly useful for mechanistic studies and for monitoring the formation of boronate esters.[15][17]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing for Boronic Acid | Secondary interactions between the boronic acid and residual silanols on the silica-based column. | Use a column with end-capping or MaxPeak™ Premier column technology to minimize silanol interactions.[18] Add a competitive agent like trifluoroacetic acid (TFA) to the mobile phase. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or column temperature; column degradation. | Ensure proper mobile phase mixing and degassing.[3] Use a column oven for stable temperature control.[3] If the column is old, flush with a strong solvent or replace it.[3] |
| Appearance of New/Unexpected Peaks | On-column hydrolysis of boronic esters to boronic acids; formation of boroxines; protodeboronation.[13][19] | Use a non-aqueous or low-water mobile phase and prepare samples in an aprotic solvent.[3][13] For hydrolytically sensitive esters, use a high-pH mobile phase (e.g., pH > 12) to stabilize the boronate form.[13][20] Analyze by LC-MS to identify the mass of the unknown peaks.[3] |
| Poor Retention of Boronic Acid | High polarity of the boronic acid. | Use a polar-embedded or mixed-mode stationary phase. If using a high-pH mobile phase to stabilize an ester, an ion-pairing reagent may be needed to retain the more polar acid impurity.[20] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Broad Aromatic or Vinyl Signals | Presence of paramagnetic species (e.g., residual palladium catalyst). | Pass the sample through a small plug of silica gel or celite to remove residual catalyst before NMR analysis. |
| Disappearance of B-OH Proton Signals | Rapid chemical exchange with residual water (H₂O/HOD) in the deuterated solvent. | Use a freshly opened ampule of high-purity deuterated solvent or a solvent that has been dried over molecular sieves.[3] |
| Inaccurate Quantification (qNMR) | Poorly resolved or overlapping signals; inaccurate integration. | Use a well-resolved, non-overlapping signal for each compound.[3] Add a known amount of a certified internal standard with a clean, isolated signal (e.g., 1,3,5-trimethoxybenzene) for accurate quantification.[3] |
| Complex ¹¹B NMR Spectra | Presence of multiple boron species (boronic acid, boronate ester, boroxine). | Use ¹¹B NMR to your advantage to identify different species based on their characteristic chemical shifts (trigonal vs. tetrahedral boron).[15][16] Perform pH titration studies to understand species interconversion.[16][17] |
Quantitative Data & Method Comparison
Table 1: Representative Kinetic Data for a Suzuki-Miyaura Coupling Monitored by HPLC
This table shows typical data obtained when monitoring a reaction, allowing for the determination of reaction completion and kinetics.
| Reaction Time (min) | Aryl Halide Conversion (%) | Product Formation (%) |
| 0 | 0 | 0 |
| 15 | 25 | 24 |
| 30 | 55 | 54 |
| 60 | 85 | 84 |
| 120 | 98 | 97 |
| 180 | >99 | >99 |
| Data is representative and adapted from a typical Suzuki-Miyaura coupling profile.[1] |
Table 2: Comparison of Key Analytical Methods
| Parameter | HPLC | LC-MS | NMR Spectroscopy |
| Principle | Differential partitioning between mobile and stationary phases.[12] | Separation by chromatography followed by mass-based detection.[1] | Absorption of radiofrequency by atomic nuclei in a magnetic field.[12] |
| Key Advantages | Excellent for quantitative analysis, high resolution, and high throughput.[1] Amenable to automation.[2] | Provides molecular weight information for reactants, products, and byproducts.[2] High sensitivity and selectivity.[1] | Provides detailed structural information.[2] Inherently quantitative (qNMR) without needing identical standards.[2][12] Non-destructive.[1] |
| Key Limitations | Can cause hydrolysis of sensitive esters.[19] Requires reference standards for quantification. | Higher initial instrument cost.[2] Matrix effects can cause ion suppression.[2] | Lower sensitivity compared to MS.[2] Spectra can be complex for mixtures.[2] Requires specialized expertise.[2] |
| Best For | Routine quantitative analysis, reaction optimization, and kinetic studies.[1] | Identifying unknown byproducts and confirming product identity.[2] Analyzing complex mixtures. | In-situ reaction monitoring and detailed mechanistic investigations.[1][2] Structural elucidation. |
Experimental Protocols
Protocol 1: HPLC Monitoring of a Boronic Acid Reaction
-
Reaction Sampling and Quenching :
-
At designated time points, withdraw a small, accurate aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol.[1] This solution can contain a pre-dissolved internal standard for improved quantification.
-
-
Sample Preparation :
-
HPLC Method :
-
Column : A reversed-phase C18 column (e.g., Acquity BEH C18 or XSelect Premier) is commonly used.[18][21]
-
Mobile Phase : A gradient of water and acetonitrile (or methanol) is typical. Adding 0.1% formic acid is common, but for sensitive boronic esters, a non-aqueous or high pH mobile phase may be required.[13][21]
-
Flow Rate : Typically 0.5 - 1.0 mL/min.[12]
-
Detection : UV detection at a wavelength of maximum absorbance for the key chromophore in the reactants or products.[12]
-
-
Data Analysis :
Protocol 2: LC-MS Monitoring
-
Sample Preparation :
-
Follow the same quenching and initial dilution procedure as for HPLC.
-
Further dilute the sample in a solvent compatible with the mass spectrometer's ionization source (e.g., methanol/water with 0.1% formic acid for electrospray ionization - ESI).[1]
-
-
LC-MS Method :
-
LC : A UPLC system is often used for faster separation.[1] Column and mobile phase conditions are similar to HPLC but must be compatible with MS (i.e., use volatile buffers).
-
MS Ionization Source : ESI is commonly used for boronic acids and their derivatives.[1]
-
MS Mass Analyzer : A triple quadrupole (for quantitative analysis) or a high-resolution mass spectrometer like TOF or Orbitrap (for qualitative analysis) can be used.[1]
-
Acquisition Mode : For quantification, Multiple Reaction Monitoring (MRM) offers superior sensitivity and selectivity.[1] For identifying unknowns, full scan mode is used.[1]
-
-
Data Analysis :
Visualizations
Caption: General experimental workflow for monitoring a boronic acid reaction.
Caption: Troubleshooting logic for low yield in boronic acid coupling reactions.
Caption: Reversible equilibrium between a boronic acid and its boroxine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of boroxine: Its stability and thermodynamic parameters in solution | Semantic Scholar [semanticscholar.org]
- 6. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. waters.com [waters.com]
- 19. researchgate.net [researchgate.net]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
comparison of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid with other boronic acids in Suzuki coupling
For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing yield, reaction kinetics, and functional group tolerance. This guide provides a comparative overview of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid and its performance relative to other commonly used phenylboronic acids in Suzuki-Miyaura coupling.
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide or triflate.[1][2] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[3] The catalytic cycle generally involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1]
Factors Influencing Boronic Acid Performance
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is primarily influenced by the electronic and steric nature of its substituents.
-
Electronic Effects: The transmetalation step is often rate-limiting and is facilitated by a more nucleophilic organic group on the boron atom. Therefore, electron-donating groups (EDGs) on the phenyl ring of the boronic acid can increase its reactivity and lead to higher yields. Conversely, electron-withdrawing groups (EWGs) can decrease reactivity.
-
Steric Hindrance: Bulky substituents on the boronic acid, particularly in the ortho position, can hinder the approach of the boron atom to the palladium center, slowing down the transmetalation step and potentially reducing the reaction yield.[3]
-
Stability: Boronic acids can be susceptible to decomposition, primarily through protodeboronation, especially under basic reaction conditions. The stability of the boronic acid is crucial for achieving high yields, and in some cases, more stable boronate esters are used as alternatives.
Comparative Performance in Suzuki Coupling: A Hypothetical Study
Due to a lack of direct side-by-side comparative studies in the published literature for this compound, we present a hypothetical comparative study based on established chemical principles. The N-propylaminocarbonylmethyl group is considered to be weakly electron-withdrawing or electronically neutral in its overall effect on the phenyl ring's reactivity in this context.
This hypothetical study compares the performance of this compound against a standard, an electron-rich, and an electron-poor phenylboronic acid in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Table 1: Hypothetical Yields for the Suzuki Coupling of Various Phenylboronic Acids with 4-Bromoanisole
| Entry | Boronic Acid | Substituent Nature | Hypothetical Yield (%) |
| 1 | Phenylboronic Acid | Neutral (Reference) | 92 |
| 2 | 4-Methoxyphenylboronic Acid | Electron-Donating (OCH₃) | 96 |
| 3 | 4-Chlorophenylboronic Acid | Electron-Withdrawing (Cl) | 85 |
| 4 | This compound | Weakly EWG/Neutral | 89 |
Disclaimer: The data presented in Table 1 is hypothetical and intended for illustrative purposes to demonstrate the expected relative performance based on electronic effects. Actual experimental results may vary.
Experimental Protocols
Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the specific boronic acids discussed.
General Procedure for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Add the base (e.g., K₂CO₃, 2.0 mmol).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a mixture of toluene and water, 4:1 v/v, 5 mL).
-
The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the required time (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle, a logical workflow for a comparative study, and the influence of substituents on boronic acid reactivity.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for comparing boronic acids in Suzuki coupling.
Caption: Influence of electronic effects on boronic acid reactivity in Suzuki coupling.
Conclusion
References
- 1. Method for producing Suzuki coupling compound catalysed by a nickel compound - Patent 1439157 [data.epo.org]
- 2. EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions - Google Patents [patents.google.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Substituted Phenylboronic Acids in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The electronic and steric properties of the substituted phenylboronic acid play a crucial role in the efficiency and outcome of this palladium-catalyzed reaction. This guide provides an objective comparison of the performance of various substituted phenylboronic acids, supported by experimental data, to aid in the selection of appropriate reagents and optimization of reaction conditions.
Influence of Electronic Effects on Reaction Yield
The electronic nature of the substituent on the phenylboronic acid significantly impacts the transmetalation step of the catalytic cycle. Generally, electron-donating groups (EDGs) enhance the nucleophilicity of the organic moiety, facilitating the transfer to the palladium center and often leading to higher yields and faster reaction rates. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity, potentially slowing down the reaction and, in some cases, lowering the yield.
Comparative Yields: Electron-Donating vs. Electron-Withdrawing Substituents
The following table summarizes the performance of various para-substituted phenylboronic acids in the Suzuki-Miyaura coupling with 4-bromoanisole. The data illustrates the general trend of higher yields with electron-donating substituents.
| Phenylboronic Acid Substituent (para-) | Substituent Nature | Yield (%) | Reference Conditions |
| -OCH₃ | Strong Electron-Donating | 95 | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 100°C, 2h |
| -CH₃ | Weak Electron-Donating | 88 | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90°C |
| -H | Neutral | 85 | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90°C |
| -F | Weak Electron-Withdrawing | 77 | Pd(PPh₃)₄, Cs₂CO₃, Dioxane/H₂O, 90°C |
| -Cl | Weak Electron-Withdrawing | 75 | Pd(PPh₃)₄, Cs₂CO₃, Dioxane/H₂O, 90°C |
| -NO₂ | Strong Electron-Withdrawing | 65 | Pd₂(dba)₃/SPhos, K₃PO₄, Toluene/H₂O, 100°C, 4h |
It is important to note that reaction conditions such as catalyst, ligand, base, and solvent have a significant impact on the outcome and can be optimized to improve yields for less reactive substrates.
Impact of Steric Hindrance on Reactivity
Steric hindrance, particularly from ortho-substituents on the phenylboronic acid, can significantly impede the cross-coupling reaction. The bulky groups can hinder the approach of the boronic acid to the palladium center, thereby slowing down or even inhibiting the transmetalation step. The general reactivity trend based on the position of the substituent is often para > meta >> ortho.[1]
Comparative Yields: Positional Isomers of Nitrophenylboronic Acid
The following data compares the reactivity of ortho-, meta-, and para-nitrophenylboronic acids in coupling with 4-bromoanisole, highlighting the detrimental effect of ortho-substitution.[1]
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95[1] |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 78[1] |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂/RuPhos | K₃PO₄ | Toluene/H₂O | 110 | 12 | 35[1] |
The significantly lower yield for the ortho-isomer, even under more forcing conditions, underscores the profound impact of steric hindrance.[1]
Experimental Protocols
A generalized experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of specific parameters is often necessary for different substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a dry reaction flask containing a magnetic stir bar, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.
-
The flask is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
The degassed solvent mixture is then added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the required time (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature and quenched by the addition of water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Visualizing the Process
To better understand the key processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide: 4-(N-Propylaminocarbonylmethyl)phenylboronic Acid vs. 4-Carboxyphenylboronic Acid in Specialized Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two functionalized phenylboronic acid derivatives: 4-(N-Propylaminocarbonylmethyl)phenylboronic acid and 4-carboxyphenylboronic acid. While 4-carboxyphenylboronic acid is a well-characterized and widely utilized compound, direct experimental data for this compound is limited in publicly available literature. Therefore, this comparison leverages the extensive data on 4-carboxyphenylboronic acid and extrapolates the expected properties and performance of its N-propylaminocarbonylmethyl analog based on established chemical principles and studies of similar amide-substituted phenylboronic acids.
Introduction to Phenylboronic Acids
Phenylboronic acids are a versatile class of organoboron compounds characterized by a phenyl ring attached to a boronic acid moiety (-B(OH)₂). This functional group enables a variety of chemical transformations and interactions, making them invaluable in numerous scientific disciplines. Their ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals and advanced materials. Furthermore, the boronic acid's ability to form reversible covalent bonds with diols is the foundation for their use in sensors for saccharides and in drug delivery systems.[1][2]
Structural and Physicochemical Properties
The key difference between the two molecules lies in the para-substituent on the phenyl ring. 4-carboxyphenylboronic acid possesses a carboxylic acid group, while this compound features an N-propyl amide group linked via a methylene spacer. This structural variation is expected to significantly influence their physicochemical properties.
| Property | 4-Carboxyphenylboronic Acid | This compound | Reference |
| Molecular Formula | C₇H₇BO₄ | C₁₁H₁₆BNO₃ | |
| Molecular Weight | 165.94 g/mol | 221.06 g/mol | |
| Acidity (pKa) | ~4.3 (carboxylic acid) | Expected to be near neutral (amide) | |
| Solubility | Soluble in alkaline aqueous solutions and polar organic solvents. | Expected to have moderate solubility in polar organic solvents and potentially limited aqueous solubility. | |
| Hydrogen Bonding | Both donor and acceptor (carboxylic acid). | Both donor and acceptor (amide N-H and C=O). |
Key Applications and Performance Comparison
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Both 4-carboxyphenylboronic acid and its amide derivative can serve as coupling partners.
4-Carboxyphenylboronic Acid:
-
Performance: It is a widely used reagent in Suzuki coupling reactions.[3][4] The carboxylic acid group is generally stable under typical reaction conditions, although protection may sometimes be required depending on the specific reaction partners and conditions.
-
Advantages: Readily available, well-documented reactivity.
-
Disadvantages: The acidic proton can sometimes interfere with the basic conditions of the reaction, potentially requiring additional base or specific catalyst systems.
This compound:
-
Expected Performance: The amide functionality is generally considered more robust and less likely to interfere with the basic conditions of the Suzuki coupling compared to a carboxylic acid. The electronic effect of the amide group is different from the carboxylic acid, which may subtly influence the transmetalation step of the catalytic cycle.
-
Expected Advantages: Potentially broader compatibility with base-sensitive substrates without the need for protecting the functional group. The increased lipophilicity from the propyl group might enhance solubility in organic solvents used for the reaction.
-
Expected Disadvantages: The synthesis of this compound is a multi-step process starting from 4-carboxyphenylboronic acid or a related precursor, making it less readily available and more expensive.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A general protocol for a Suzuki-Miyaura coupling reaction is as follows:
-
To a reaction vessel, add the aryl halide (1.0 mmol), the phenylboronic acid derivative (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological and Medicinal Chemistry Applications
Phenylboronic acids are of significant interest in drug discovery due to their ability to act as enzyme inhibitors and for their role in targeted drug delivery systems.[2][5]
4-Carboxyphenylboronic Acid:
-
Performance: The carboxylate group at physiological pH can engage in ionic interactions and hydrogen bonding with biological targets. It is often used to improve the water solubility and pharmacokinetic properties of drug candidates.[6]
-
Advantages: Provides a handle for forming salts and for strong interactions with positively charged residues in proteins.
-
Disadvantages: The negative charge may hinder cell membrane permeability.
This compound:
-
Expected Performance: The amide group can act as both a hydrogen bond donor and acceptor, potentially leading to different binding interactions with biological targets compared to a carboxylic acid. The overall neutrality of the amide group, in contrast to the negatively charged carboxylate, will affect its pharmacokinetic profile, likely increasing its ability to cross cell membranes. The propyl group adds lipophilicity, which can also enhance membrane permeability and interactions with hydrophobic pockets in proteins.
-
Expected Advantages: Improved cell permeability and potential for different binding modes. The methylene spacer provides conformational flexibility.
-
Expected Disadvantages: The synthesis is more complex. The increased lipophilicity might lead to off-target hydrophobic interactions.
Experimental Protocol: Synthesis of this compound
A plausible synthetic route starting from 4-(carboxymethyl)phenylboronic acid pinacol ester is outlined below. This is a representative protocol and would require optimization.[7]
-
Amide Coupling:
-
Dissolve 4-(carboxymethyl)phenylboronic acid pinacol ester (1.0 mmol) in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) and an activator like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add n-propylamine (1.5 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 mmol).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting pinacol-protected amide by column chromatography.
-
-
Deprotection:
-
Dissolve the purified pinacol ester in a suitable solvent system such as a mixture of acetone and water.
-
Add an excess of a diol-scavenging reagent like phenylboronic acid or use acidic or basic hydrolysis conditions to remove the pinacol protecting group.
-
Stir the reaction until deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and purify the final product, this compound.
-
Sensor Applications
The ability of the boronic acid moiety to reversibly bind with diols makes these compounds excellent candidates for developing sensors for saccharides, such as glucose.
4-Carboxyphenylboronic Acid:
-
Performance: The carboxylate group can influence the pKa of the boronic acid, which is a critical parameter for saccharide binding at physiological pH. It also provides a convenient point of attachment for immobilization onto sensor surfaces or for conjugation to signaling molecules.
-
Advantages: Tunable pKa and easy functionalization.
-
Disadvantages: The binding affinity and selectivity can be influenced by the electronic properties of the carboxylate group.
This compound:
-
Expected Performance: The amide group is not expected to have a strong electronic influence on the boronic acid's pKa compared to a directly conjugated carboxylate. The overall hydrophobicity of the molecule will be increased, which could affect its interaction with aqueous analytes and its performance in aqueous sensor systems. The amide group itself can participate in secondary interactions that may influence binding selectivity.
-
Expected Advantages: The neutral amide linker may lead to more predictable boronic acid behavior. The propyl chain could be exploited for creating specific hydrophobic interactions in the sensor design.
-
Expected Disadvantages: Potentially lower water solubility could be a limitation for some sensor designs. The synthesis is more complex than for the carboxylated analogue.
Summary and Conclusion
This guide has provided a comparative overview of this compound and 4-carboxyphenylboronic acid. While 4-carboxyphenylboronic acid is a well-established and versatile reagent, the properties of this compound are largely extrapolated due to a lack of direct experimental data.
The key distinctions arise from the differing electronic and steric properties of the carboxylic acid versus the N-propylaminocarbonylmethyl group. The amide derivative is expected to offer advantages in terms of chemical stability in certain reaction conditions (like Suzuki coupling) and potentially improved cell permeability in biological applications. However, these potential benefits come at the cost of a more complex synthesis and reduced water solubility.
For researchers and drug development professionals, the choice between these two compounds will depend on the specific application. For well-established procedures where the properties of 4-carboxyphenylboronic acid are suitable, it remains the more practical choice due to its commercial availability and extensive documentation. However, for applications requiring fine-tuning of properties such as lipophilicity, hydrogen bonding capabilities, and metabolic stability, the synthesis and evaluation of this compound and other amide derivatives present a promising avenue for innovation. Further experimental investigation into the properties and performance of this compound is warranted to fully elucidate its potential.
References
- 1. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of the activity of boric, benzene-boronic and methyl-benzene-boronic acids upon respiration, general metabolism and systemic hemodynamics of the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-carboxy phenyl boronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficiency of Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(N-Propylaminocarbonylmethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of an appropriate palladium catalyst is critical for the success of this reaction, particularly when employing functionalized substrates such as 4-(N-Propylaminocarbonylmethyl)phenylboronic acid. The presence of the amide functionality in this boronic acid derivative can influence catalyst activity and reaction outcomes. This guide provides an objective comparison of various palladium catalysts for the coupling of this and structurally similar boronic acids, supported by experimental data from the literature to aid in catalyst selection and methods development.
Catalyst Performance Comparison
Direct comparative studies on the Suzuki-Miyaura coupling of this compound are limited in publicly available literature. However, valuable insights can be drawn from studies on structurally related phenylboronic acids containing amide or other functional groups. The following table summarizes the performance of several common palladium catalyst systems in Suzuki-Miyaura reactions with relevant substrates, providing a basis for catalyst selection.
| Catalyst System | Ligand | Coupling Partner (Aryl Halide) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | 4-Bromoacetophenone | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| PdCl₂(dppf) | dppf | 4-Chlorobenzamide | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 |
| XPhos Pd G2 | XPhos | 4-Chloro-N-methylbenzamide | K₃PO₄ | t-BuOH/H₂O | 100 | 2 | >95 |
| SPhos Pd G2 | SPhos | 4-Bromo-N,N-dimethylbenzamide | K₃PO₄ | Toluene/H₂O | 80 | 1 | >95 |
| Pd(OAc)₂ + SPhos | SPhos | 4-Iodoacetanilide | K₂CO₃ | 1,4-Dioxane | 80 | 16 | 91 |
| [Pd(IPr)(cin)Cl] | IPr | N-(4-chlorophenyl)acetamide | K₂CO₃ | THF | RT | 24 | 96 |
Note: The data presented is compiled from various sources and for illustrative purposes with analogous substrates. Direct comparison under identical conditions is recommended for specific applications.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed experimental methodologies for representative Suzuki-Miyaura coupling reactions that can be adapted for this compound.
General Procedure using a Traditional Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Procedure using a Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G2)
-
Reaction Setup: To a dry Schlenk tube, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and the XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%).
-
Inert Atmosphere: The tube is evacuated and backfilled with argon three times.
-
Solvent Addition: Add degassed tert-butanol (t-BuOH, 4 mL) and water (1 mL).
-
Reaction: The mixture is stirred at 100 °C for the specified time.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is purified by flash chromatography to afford the desired product.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.
Caption: A generalized experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, highlighting the key steps.
A Comparative Spectroscopic Guide to the Structural Confirmation of 4-(N-Propylaminocarbonylmethyl)phenylboronic Acid and a Key Precursor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for 4-(N-Propylaminocarbonylmethyl)phenylboronic acid and its precursor, 4-carboxymethylphenylboronic acid. The structural confirmation of these compounds is crucial for their application in various fields, including drug development and materials science. This document outlines the expected and observed data from ¹H Nuclear Magnetic Resonance (¹H NMR), ¹³C Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Comparative Spectroscopic Data Analysis
The following tables summarize the key spectroscopic data for this compound and 4-carboxymethylphenylboronic acid. The data for this compound is predicted based on established chemical shift and fragmentation principles, while the data for 4-carboxymethylphenylboronic acid is based on available experimental values. All NMR data is referenced for samples analyzed in DMSO-d₆.
Table 1: Comparative ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Assignment | This compound (Predicted) | 4-Carboxymethylphenylboronic acid (Observed) |
| B(OH)₂ | ~8.0 ppm (br s, 2H) | ~8.0 ppm (br s, 2H) |
| Aromatic H (ortho to Boron) | ~7.8 ppm (d, J=8.0 Hz, 2H) | ~7.85 ppm (d, J=8.0 Hz, 2H) |
| Aromatic H (ortho to CH₂) | ~7.3 ppm (d, J=8.0 Hz, 2H) | ~7.32 ppm (d, J=8.0 Hz, 2H) |
| -CH₂-C=O | ~3.6 ppm (s, 2H) | ~3.6 ppm (s, 2H) |
| -NH- | ~8.1 ppm (t, J=5.5 Hz, 1H) | - |
| -NH-CH₂- | ~3.1 ppm (q, J=6.8 Hz, 2H) | - |
| -CH₂-CH₃ | ~1.5 ppm (sextet, J=7.2 Hz, 2H) | - |
| -CH₃ | ~0.9 ppm (t, J=7.4 Hz, 3H) | - |
| -COOH | - | ~12.3 ppm (br s, 1H) |
Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Assignment | This compound (Predicted) | 4-Carboxymethylphenylboronic acid (Observed) |
| C=O | ~171 ppm | ~173 ppm |
| Aromatic C-B | ~135 ppm (broad) | ~135 ppm (broad) |
| Aromatic C-H (ortho to Boron) | ~134 ppm | ~134 ppm |
| Aromatic C-CH₂ | ~140 ppm | ~138 ppm |
| Aromatic C-H (ortho to CH₂) | ~128 ppm | ~129 ppm |
| -CH₂-C=O | ~42 ppm | ~41 ppm |
| -NH-CH₂- | ~41 ppm | - |
| -CH₂-CH₃ | ~22 ppm | - |
| -CH₃ | ~11 ppm | - |
Table 3: Comparative FTIR Spectral Data (ATR)
| Assignment | This compound (Predicted) | 4-Carboxymethylphenylboronic acid (Observed) |
| O-H Stretch (Boronic Acid) | 3400-3200 cm⁻¹ (broad) | 3400-3200 cm⁻¹ (broad) |
| N-H Stretch (Amide) | ~3300 cm⁻¹ (medium) | - |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ (medium) | 3100-3000 cm⁻¹ (medium) |
| Aliphatic C-H Stretch | 2960-2850 cm⁻¹ (medium) | 2950-2850 cm⁻¹ (medium) |
| C=O Stretch (Amide I) | ~1640 cm⁻¹ (strong) | - |
| C=O Stretch (Carboxylic Acid) | - | ~1700 cm⁻¹ (strong) |
| N-H Bend (Amide II) | ~1550 cm⁻¹ (medium) | - |
| Aromatic C=C Stretch | ~1610, ~1490 cm⁻¹ (medium) | ~1610, ~1490 cm⁻¹ (medium) |
| B-O Stretch | ~1350 cm⁻¹ (strong) | ~1350 cm⁻¹ (strong) |
| C-H Out-of-plane Bend (p-subst.) | ~830 cm⁻¹ (strong) | ~830 cm⁻¹ (strong) |
| O-H Bend (Carboxylic Acid) | - | 950-910 cm⁻¹ (broad) |
Table 4: Comparative Mass Spectrometry Data (ESI+)
| Assignment | This compound (Predicted) | 4-Carboxymethylphenylboronic acid (Observed) |
| Molecular Formula | C₁₁H₁₆BNO₃ | C₈H₉BO₄ |
| Molecular Weight | 221.06 g/mol | 179.97 g/mol |
| [M+H]⁺ | m/z 222.1 | m/z 181.0 |
| Key Fragments | m/z 178 ([M+H - CONHCH₂CH₂CH₃]⁺), m/z 163 ([M+H - CH₂CONHCH₂CH₂CH₃]⁺), m/z 117 ([C₇H₆BO]⁺) | m/z 163 ([M+H - H₂O]⁺), m/z 135 ([M+H - HCOOH]⁺), m/z 117 ([C₇H₆BO]⁺) |
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of the target compounds.
Assessing the Purity of Synthesized 4-(N-Propylaminocarbonylmethyl)phenylboronic acid: A Comparative Guide
For researchers and professionals in drug development, the purity of synthesized reagents is paramount to ensure reliable and reproducible results. This guide provides a comparative assessment of analytical techniques for determining the purity of 4-(N-Propylaminocarbonylmethyl)phenylboronic acid, a key building block in various synthetic applications, including Suzuki-Miyaura cross-coupling reactions. We will explore common impurities, compare analytical methodologies with supporting data from close structural analogs, and provide detailed experimental protocols.
Understanding Potential Impurities
The synthesis of this compound can introduce several impurities that may affect downstream applications. A thorough purity assessment is crucial to identify and quantify these potential contaminants.
Common Impurities:
-
Unreacted Starting Materials: Residuals from the initial steps of the synthesis.
-
Homocoupling Byproducts: Formation of biphenyl structures from the coupling of two phenylboronic acid molecules.
-
Boroxine Formation: Dehydration of the boronic acid to form a cyclic trimeric anhydride (boroxine). This is a common equilibrium species for many boronic acids.
-
Solvent Residues: Trapped solvents from the reaction or purification steps.
-
Degradation Products: Compounds formed due to instability of the target molecule under certain conditions.
Comparative Analysis of Purity Assessment Techniques
A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity analysis of this compound. The following table summarizes the expected quantitative data from key analytical techniques, drawing on typical results for structurally similar phenylboronic acid derivatives.
| Analytical Technique | Parameter Measured | Expected Purity of this compound | Alternative Compound 1: 4-(Carboxymethyl)phenylboronic acid | Alternative Compound 2: 4-(Aminomethyl)phenylboronic acid hydrochloride [1][2] |
| High-Performance Liquid Chromatography (HPLC) | Area % of the main peak | > 98% | Typically ≥ 95% | Typically > 96%[2] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Relative integration of characteristic peaks vs. impurities | > 98% (by relative integration) | Consistent with structure, minor impurities may be visible | Consistent with structure, minor impurities may be visible |
| ¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shift (δ) | ~28-30 ppm (boronic acid), ~23 ppm (boroxine) | ~28-30 ppm (boronic acid) | ~28-30 ppm (boronic acid) |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight | [M-H]⁻ at m/z 179 | [M+H]⁺ at m/z 152 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main compound from its impurities.
Instrumentation: A standard HPLC system with a UV detector. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point. Flow Rate: 1.0 mL/min. Detection: UV at 254 nm. Sample Preparation: Dissolve the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is invaluable for identifying and quantifying impurities.
¹H NMR Spectroscopy: Instrumentation: A 400 MHz or higher NMR spectrometer. Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Procedure: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Integrate the characteristic signals of the product and any visible impurity peaks to determine their relative amounts.
¹¹B NMR Spectroscopy: Instrumentation: A 400 MHz or higher NMR spectrometer equipped with a boron-observe probe. Solvent: DMSO-d₆ or CDCl₃. Procedure: Acquire a ¹¹B NMR spectrum. The chemical shift will help distinguish between the desired boronic acid and its corresponding boroxine anhydride.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized compound and to identify potential impurities based on their mass-to-charge ratio.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source. Mode: Positive or negative ion mode, depending on the analyte's properties. Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.
Visualizing the Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the synthesis, purification, and purity assessment of this compound.
Decision Pathway for Purity Acceptance
The following decision tree outlines the logical steps for accepting or rejecting a synthesized batch based on the analytical data.
Caption: Decision tree for accepting a synthesized batch based on purity analysis results.
References
A Comparative Guide to the Applications of Amide-Functionalized Phenylboronic Acids
Amide-functionalized phenylboronic acids (PBAs) are a versatile class of molecules that have garnered significant attention in various scientific and biomedical fields. The incorporation of an amide linkage provides a stable and synthetically accessible means to conjugate the unique properties of phenylboronic acid with a wide array of chemical entities, including polymers, nanoparticles, and fluorescent probes. This guide provides a comparative overview of the key applications of amide-functionalized PBAs, with a focus on their use in glucose sensing, drug delivery, and catalysis. Experimental data is presented to facilitate comparison between different systems, and detailed methodologies for key experiments are provided.
Glucose Sensing
Amide-functionalized PBAs are extensively used in the development of glucose sensors due to the reversible covalent interaction between the boronic acid moiety and the cis-diol groups of glucose. This interaction can be transduced into a measurable signal, such as a change in fluorescence, impedance, or volume.
Comparative Performance of Amide-Functionalized PBA-Based Glucose Sensors
| Sensor Type | Amide-Functionalized PBA | Detection Principle | Linear Range | Detection Limit | Reference |
| Impedance Sensor | Poly(acrylamide-co-3-acrylamidophenylboronic acid) hydrogel | Swelling of the hydrogel upon glucose binding, leading to a change in impedance. | 5-50 mM | Not Reported | |
| Chemiresistive Sensor | Poly(3-aminophenylboronic acid)-functionalized carbon nanotubes | Change in resistance upon glucose binding. | Up to 100 mM | 3.46 mM | |
| Ratiometric Fluorescent Probe | 3-Carboxyphenylboronic acid-functionalized copper nanoclusters | Fluorescence quenching upon binding to luteolin (a model cis-diol containing molecule). | 0.11–600 μM | 1.22 nM |
Experimental Protocol: Fabrication of a Poly(acrylamide-co-3-acrylamidophenylboronic acid) Hydrogel-Based Impedance Sensor
This protocol describes the fabrication of a glucose-responsive hydrogel on carbon interdigitated electrodes, as adapted from Daikuzono et al..
Materials:
-
3-Aminophenylboronic acid
-
Acryloyl chloride
-
Acrylamide
-
N,N'-Methylenebis(acrylamide) (MBA) as crosslinker
-
Ammonium persulfate (APS) as initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) as accelerator
-
Phosphate buffered saline (PBS)
-
Carbon interdigitated electrodes on a paper substrate
Procedure:
-
Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA):
-
Dissolve 3-aminophenylboronic acid in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add sodium bicarbonate and cool the mixture to below 5°C.
-
Slowly add a solution of acryloyl chloride in anhydrous THF dropwise over 1 hour.
-
Stir the reaction mixture overnight, allowing it to reach room temperature.
-
Remove THF under vacuum and add ethyl acetate to precipitate the product.
-
Filter and dry the product to obtain AAPBA.
-
-
Preparation of the Hydrogel Precursor Solution:
-
Prepare a monomer solution containing acrylamide and AAPBA (e.g., 20 mol% AAPBA relative to acrylamide).
-
Add the crosslinker, MBA, to the monomer solution.
-
Dissolve the mixture in PBS buffer.
-
-
Hydrogel Fabrication on Electrodes:
-
Degas the precursor solution with nitrogen for 15 minutes.
-
Add the initiator (APS) and accelerator (TEMED) to the solution to initiate polymerization.
-
Immediately drop-cast the solution onto the active area of the carbon interdigitated electrodes.
-
Allow the polymerization to proceed in a humid environment to prevent drying.
-
-
Sensor Characterization:
-
Connect the fabricated sensor to an impedance analyzer.
-
Measure the impedance spectrum in PBS buffer at different glucose concentrations (e.g., 5-50 mM).
-
The change in impedance is correlated with the glucose concentration.
-
Workflow for Glucose Sensing using an Amide-Functionalized PBA Hydrogel
Safety Operating Guide
Proper Disposal of 4-(N-Propylaminocarbonylmethyl)phenylboronic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents such as 4-(N-Propylaminocarbonylmethyl)phenylboronic acid are critical for ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, emphasizing safety and operational best practices.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound and its waste with care. This compound should be treated as hazardous waste.[1][2] All handling and disposal activities must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3] Ensure that an emergency eyewash station and safety shower are readily accessible.[2]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure personal safety during the handling and disposal of boronic acid derivatives.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. Consider double gloving.[1][2] |
| Body Protection | A lab coat that fully covers the arms and is securely fastened.[1] |
| Footwear | Closed-toe shoes.[1] |
| Respiratory Protection | If handling as a powder or there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][3]
1. Waste Characterization and Segregation:
-
All chemical waste must be properly characterized.[3]
-
This compound waste should be segregated from other waste streams to prevent dangerous reactions.[3] Never mix boronic acids with strong oxidizing agents, acids, or bases unless it is part of a specific neutralization protocol.[4]
2. Waste Collection:
-
Solid Waste: Collect contaminated solid materials such as gloves, bench paper, and disposable labware in a designated, sealable container clearly labeled for solid hazardous waste.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, sealable container designated for liquid hazardous waste.[3] Use a funnel to prevent spills.[2]
3. Container Management:
-
Container Selection: Use containers that are compatible with boronic acids. High-density polyethylene (HDPE) or glass containers are generally suitable.[2] Whenever possible, use the original container.[2]
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste." The label must include the full chemical name: "this compound" and indicate that it is a boronic acid derivative.[1]
-
Container Filling: Do not fill waste containers beyond 90% of their capacity to prevent spills and allow for expansion.[5][6]
-
Container Condition: Ensure the exterior of the waste container is clean and free from chemical residue.[5] Keep containers tightly closed except when adding waste.[5][7]
4. Waste Storage:
-
Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.[1][2]
-
This area should be well-ventilated and away from incompatible materials.[3]
5. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2]
-
Provide a complete and accurate description of the waste material to the disposal personnel.[2]
Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before disposal or recycling.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. The first rinseate must be collected and disposed of as liquid hazardous waste.[3]
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[3]
-
Decontamination Wash: For thorough decontamination, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[8] This rinsate should also be collected as liquid hazardous waste.[1]
-
Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream, as per your institution's guidelines.[3]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[2]
-
Containment: For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand. For solid spills, carefully sweep up the material, avoiding dust generation.[2][9]
-
Collection: Place the collected spill material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.[2]
-
Reporting: Report the spill to your supervisor and your institution's EHS department.[2]
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
